m-PEG8-amide-C10-Thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H57NO9S |
|---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide |
InChI |
InChI=1S/C28H57NO9S/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-11-29-28(30)10-8-6-4-2-3-5-7-9-27-39/h39H,2-27H2,1H3,(H,29,30) |
InChI Key |
GVWUXNPQCUTKPH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCCCCCCS |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG8-amide-C10-Thiol: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of m-PEG8-amide-C10-Thiol, a heterobifunctional linker molecule increasingly utilized in the development of advanced bioconjugates and targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound, systematically named N-(10-mercaptodecyl)-2,5,8,11,14,17,20,23-octaoxapentacosan-25-amide, possesses a well-defined architecture comprising three key functional domains: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG8) chain, a stable amide linkage, and a terminal thiol group on a C10 alkyl chain.
The m-PEG8 moiety, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates. The C10 alkyl chain provides a flexible spacer, and the terminal thiol group offers a reactive handle for covalent attachment to various substrates, most notably through thiol-maleimide Michael addition reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H57NO9S | N/A |
| Molecular Weight | 583.82 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, DMSO, DMF | N/A |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: m-PEG8-acid and an amino-C10-thiol derivative. The final step is the formation of a stable amide bond between these two fragments. A plausible and efficient synthetic route is outlined below.
Synthesis Pathway
The overall synthetic strategy involves two main stages:
-
Synthesis of the Amino-Thiol Linker: This involves the preparation of a C10 alkyl chain with a terminal amine and a protected or latent thiol group. A common precursor for this is 11-amino-1-undecanethiol (B1244797).
-
Amide Coupling: The commercially available m-PEG8-acid is activated and then reacted with the amino-thiol linker to form the final product.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 11-Amino-1-undecanethiol Hydrochloride (Exemplary Amino-Thiol Linker)
This protocol is adapted from established methods for the synthesis of ω-aminoalkanethiols.
Materials:
-
11-Bromoundecanoic acid
-
Thiourea
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN3)
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Appropriate organic solvents (e.g., ethanol, diethyl ether, THF)
Procedure:
-
Synthesis of 11-Mercaptoundecanoic Acid:
-
A mixture of 11-bromoundecanoic acid and thiourea in an appropriate solvent (e.g., ethanol/water) is refluxed.
-
The intermediate isothiuronium (B1672626) salt is then hydrolyzed by the addition of a strong base like sodium hydroxide, followed by acidification to yield 11-mercaptoundecanoic acid.
-
The product is extracted with an organic solvent, dried, and the solvent is removed under reduced pressure.
-
-
Conversion to 11-Azido-1-undecanethiol:
-
The carboxylic acid group of 11-mercaptoundecanoic acid is converted to an acyl chloride using a reagent like thionyl chloride.
-
The acyl chloride is then reacted with sodium azide to form the corresponding acyl azide.
-
The thiol group is typically protected during these steps (e.g., as a disulfide or with a trityl group).
-
The acyl azide is then subjected to a Curtius rearrangement, followed by hydrolysis to yield the amine.
-
Alternatively, the carboxylic acid can be reduced to an alcohol, converted to a halide or tosylate, and then displaced with azide.
-
-
Reduction to 11-Amino-1-undecanethiol:
-
The azido (B1232118) group is reduced to a primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation.
-
If a protecting group was used for the thiol, it is removed at this stage.
-
The final product is often isolated as the hydrochloride salt to improve stability and handling.
-
Protocol 2: Amide Coupling of m-PEG8-acid and 11-Amino-1-undecanethiol
This protocol utilizes standard peptide coupling reagents for efficient amide bond formation.
Materials:
-
m-PEG8-acid
-
11-Amino-1-undecanethiol hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, or Triethylamine, TEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Activation of m-PEG8-acid:
-
m-PEG8-acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) are dissolved in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 1-2 hours to form the NHS-activated ester of m-PEG8.
-
-
Coupling Reaction:
-
In a separate flask, 11-amino-1-undecanethiol hydrochloride (1.1 equivalents) is dissolved in anhydrous DCM or DMF, and the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is added to neutralize the hydrochloride salt and deprotonate the amine.
-
The solution of the activated m-PEG8-ester is then added dropwise to the amine solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
-
Work-up and Purification:
-
The reaction mixture is typically washed with dilute aqueous acid (e.g., 0.1 M HCl) and brine to remove excess reagents and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the pure this compound.
-
Table 2: Representative Quantitative Data for Synthesis
| Step | Reactants | Reagent/Conditions | Typical Yield |
| Amino-Thiol Synthesis | 11-Bromoundecanoic acid | 1. Thiourea, Reflux2. NaOH, Reflux | >90% |
| 11-Mercaptoundecanoic acid | Multi-step conversion | 50-70% (overall) | |
| Amide Coupling | m-PEG8-acid, Amino-thiol | EDC, NHS, DIPEA, DCM | 70-90% |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of all expected structural motifs (PEG chain, amide bond, alkyl chain, and thiol group) and to assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications and Experimental Workflows
This compound is a valuable tool in bioconjugation and drug development. Its primary application is as a linker in the construction of PROTACs, where it connects a target protein-binding ligand and an E3 ligase-recruiting ligand.
Caption: General workflow for the application of this compound in PROTAC assembly and function.
The thiol group of the linker can be reacted with a maleimide-functionalized ligand, while the other end of the PROTAC molecule is synthesized to incorporate the m-PEG8-amide portion. The flexibility and hydrophilicity of the PEG linker can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key step for inducing target protein degradation.
Conclusion
This compound is a versatile heterobifunctional linker with well-defined chemical properties. The synthetic route presented in this guide, involving the preparation of an amino-thiol linker followed by amide coupling with m-PEG8-acid, provides a reliable method for its preparation. The unique combination of a hydrophilic PEG spacer, a stable amide linkage, and a reactive thiol group makes it an important building block for the development of sophisticated bioconjugates and targeted protein degraders. Careful execution of the described protocols and thorough characterization are essential for obtaining high-quality material for research and development applications.
An In-Depth Technical Guide to m-PEG8-amide-C10-Thiol: Mechanism of Action and Applications
A Core Component in Advanced Drug Development and Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional molecule, m-PEG8-amide-C10-Thiol, is a sophisticated chemical tool primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and for the formation of self-assembled monolayers (SAMs) in various biophysical and screening applications. Its unique structure, comprising a terminal thiol group, a C10 alkyl chain, a stabilizing amide bond, and a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) chain, provides a versatile platform for advancing therapeutic and diagnostic research.
Deciphering the Molecular Architecture and its Functional Implications
The efficacy of this compound in its diverse applications stems from the distinct properties of its constituent parts:
-
Thiol Group (-SH): This sulfur-containing functional group is the key to the molecule's ability to anchor to noble metal surfaces, most notably gold. The strong affinity between sulfur and gold facilitates the spontaneous formation of highly ordered, single-molecule layers known as self-assembled monolayers (SAMs). This property is extensively used in the development of biosensors, microarrays, and other surface-based analytical platforms.
-
C10 Alkyl Chain: The ten-carbon alkyl chain serves as a hydrophobic spacer. In the context of SAMs, this chain contributes to the stability and organization of the monolayer through van der Waals interactions between adjacent molecules. In PROTACs, the alkyl portion of the linker contributes to the overall length and spatial orientation of the molecule.
-
Amide Bond (-C(O)NH-): The amide bond provides a stable and rigid connection within the linker structure. This linkage is crucial for covalently attaching a ligand for a target protein or an E3 ubiquitin ligase during PROTAC synthesis.
-
m-PEG8 Chain: The eight-unit methoxy-terminated polyethylene glycol chain imparts several beneficial properties. Its hydrophilicity enhances the solubility of the entire molecule, which is particularly important for large and often hydrophobic PROTAC molecules. The flexibility of the PEG chain is critical for enabling the optimal orientation of the two ends of a PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.
Mechanism of Action in PROTACs: Bridging Proteins for Targeted Degradation
PROTACs are a revolutionary class of therapeutic agents that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for degradation by the proteasome, the cell's protein disposal system.[2]
The this compound linker plays a pivotal role in the efficacy of a PROTAC. Its length, flexibility, and chemical properties are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while an overly long linker can lead to inefficient ubiquitination.[1] The PEG component of the linker enhances the solubility and cell permeability of the PROTAC, improving its overall pharmacological properties.[3]
Quantitative Data on PEG Linkers in PROTACs
The length of the PEG linker is a critical parameter that influences the degradation efficiency of a PROTAC. The optimal linker length varies depending on the specific target protein and E3 ligase pair. Below is a summary of representative data from studies on PROTACs with varying linker lengths, illustrating the importance of linker optimization.
| Target Protein | Linker Composition/Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 12 | ~5 µM | ~75 | [1] |
| Estrogen Receptor α (ERα) | 16 | ~1 µM | ~95 | [1] |
| Estrogen Receptor α (ERα) | 19 | ~5 µM | ~70 | [1] |
| TANK-binding kinase 1 (TBK1) | < 12 | No degradation | - | [1] |
| TANK-binding kinase 1 (TBK1) | 21 | 3 nM | 96 | [1] |
| TANK-binding kinase 1 (TBK1) | 29 | 292 nM | 76 | [1] |
| Bruton's tyrosine kinase (BTK) | PEG6 | 2.2 nM | 97 | [4] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
General Protocol for PROTAC Synthesis using a Thiol-PEG Linker
This protocol outlines a general strategy for synthesizing a PROTAC using a thiol-PEG linker like this compound. The synthesis typically involves a modular approach with amide bond formation and potentially "click chemistry" for the final ligation.
Materials:
-
Target protein ligand with a suitable functional group (e.g., carboxylic acid).
-
E3 ligase ligand with a suitable functional group (e.g., amine).
-
This compound.
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Organic solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Activation of Carboxylic Acid: Dissolve the target protein ligand (containing a carboxylic acid) in an anhydrous solvent like DMF. Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
First Coupling Reaction: To the activated ligand solution, add the E3 ligase ligand (containing an amine). The this compound can be incorporated by ensuring one of the ligands has a corresponding functional group to react with the amide or by modifying the linker's termini.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically stirred at room temperature for several hours to overnight.
-
Purification: Once the reaction is complete, the crude product is purified by preparative HPLC to yield the final PROTAC molecule.
-
Characterization: The identity and purity of the synthesized PROTAC are confirmed by analytical techniques such as LC-MS and NMR.
Mechanism of Action in Self-Assembled Monolayers (SAMs)
The thiol group of this compound allows it to spontaneously form a highly organized, single-molecule thick layer on a gold surface. This process, known as self-assembly, is driven by the strong covalent bond formed between the sulfur atom of the thiol and the gold substrate. The C10 alkyl chains of adjacent molecules interact through van der Waals forces, leading to a densely packed and stable monolayer.
The PEG8 portion of the molecule extends away from the surface, creating a hydrophilic and bio-inert layer. This PEGylated surface is highly effective at resisting the non-specific adsorption of proteins and other biomolecules, a critical feature for biosensors and in-vitro diagnostic devices where minimizing background noise is essential. The terminal methoxy (B1213986) group of the PEG chain ensures a chemically inert surface.
General Protocol for the Formation of a Self-Assembled Monolayer
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer).
-
This compound.
-
High-purity ethanol (B145695).
-
Clean, sealable container.
-
Nitrogen gas.
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be done using piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or by UV-ozone treatment.
-
Thiol Solution Preparation: Prepare a dilute solution of this compound in high-purity ethanol. A typical concentration is 1 mM.
-
Immersion: Immerse the clean, dry gold substrate into the thiol solution in a clean, sealable container.
-
Incubation: To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing. Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas.
-
Characterization: The quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Conclusion
This compound is a highly versatile and valuable tool for researchers in drug discovery and materials science. Its well-defined structure allows for its effective use as a linker in the development of potent and selective PROTACs for targeted protein degradation. Furthermore, its ability to form stable and bio-inert self-assembled monolayers on gold surfaces makes it an excellent choice for the fabrication of high-performance biosensors and other analytical devices. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are key to unlocking its full potential in advancing scientific research.
References
Applications of PEGylated Thiol Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers featuring a terminal thiol group are indispensable tools in modern bioconjugation and drug delivery. The unique properties of the PEG component—hydrophilicity, biocompatibility, and non-immunogenicity—combined with the reactive nature of the thiol group, enable the creation of advanced therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the applications of PEGylated thiol linkers, with a focus on quantitative data, detailed experimental protocols, and the underlying biological and chemical principles.
PEGylation, the process of covalently attaching PEG chains to molecules, has been a transformative strategy in pharmaceutical development. It enhances the therapeutic value of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles by improving their stability, solubility, and circulation half-life. The thiol group on these linkers offers a versatile handle for conjugation, most commonly reacting with maleimide (B117702) groups in a highly efficient and specific manner to form stable thioether bonds. This guide will delve into the core applications of these powerful molecular tools.
Core Applications of PEGylated Thiol Linkers
The versatility of PEGylated thiol linkers has led to their widespread use in several key areas of biomedical research and drug development.
Drug Delivery and Enhanced Pharmacokinetics
A primary application of PEGylated thiol linkers is to improve the pharmacokinetic profiles of therapeutic agents. The hydrophilic PEG chain increases the hydrodynamic radius of the conjugated molecule, which reduces renal clearance and extends its circulation time in the bloodstream.[1][2] This leads to a longer half-life and sustained therapeutic effect, allowing for less frequent dosing.[3]
Key Advantages in Drug Delivery:
-
Extended Half-Life: PEGylation can increase the plasma half-life of drugs from hours to days.[4]
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs, facilitating their formulation and administration.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on therapeutic proteins, reducing their recognition by the immune system.[5]
-
Enhanced Stability: PEGylation protects conjugated molecules from enzymatic degradation.
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, PEGylated thiol linkers are crucial components of ADCs.[][7] ADCs are designed to deliver potent cytotoxic drugs directly to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen.[][8] The PEG linker in this construct serves multiple purposes: it enhances the solubility and stability of the ADC, allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, and can influence the ADC's pharmacokinetic properties.[9][10]
The thiol group on the PEG linker is often used to conjugate the linker-drug moiety to the antibody, typically by reacting with a maleimide group introduced onto the antibody surface.
Nanoparticle Functionalization
PEGylated thiol linkers are widely used to modify the surface of nanoparticles, such as gold nanoparticles and liposomes, for biomedical applications.[11] The thiol group provides a strong anchor to the nanoparticle surface, while the PEG chain creates a "stealth" layer that prevents opsonization and clearance by the reticuloendothelial system.[12] This "stealth" property significantly prolongs the circulation time of the nanoparticles, allowing them to accumulate at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
Benefits for Nanoparticle Systems:
-
Prolonged Circulation: The PEG coating reduces recognition by the immune system, leading to longer circulation times.
-
Improved Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids.
-
Enhanced Tumor Targeting: Longer circulation allows for greater accumulation in tumor tissues.
Quantitative Data on the Impact of PEGylated Thiol Linkers
The effects of PEGylation are quantifiable and can be tailored by modulating the length and architecture of the PEG linker.
Table 1: Impact of PEGylation on Pharmacokinetics of Therapeutic Proteins
| Therapeutic Protein | PEG Linker Molecular Weight | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase in Half-Life | Reference |
| Recombinant Methioninase (rMETase) | 5 kDa | ~2.5 hours | 90 hours | ~36-fold | [13] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 kDa | 1.1 hours | 28 hours | ~25-fold | [14] |
| Interferon-α | 5 kDa | - | - | - | [15] |
| Exenatide | 40 kDa | - | - | 56-fold | [16] |
Note: The clearance rate of IFN-α was significantly reduced from 6.6-29.2 L/hr to 2.5-5 L/hr upon conjugation with a 5 kDa linear PEG.[15]
Table 2: Influence of PEG Linker Length on ADC Clearance and Cytotoxicity
| Linker | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) in Rats | In Vitro Cytotoxicity (IC50) Fold Reduction | Reference |
| No PEG | 8 | ~15 | - | [9] |
| PEG2 | 8 | ~10 | - | [9] |
| PEG4 | 8 | ~7 | - | [9] |
| PEG8 | 8 | ~5 | - | [9] |
| PEG12 | 8 | ~5 | - | [9] |
| PEG24 | 8 | ~5 | - | [9] |
| 4 kDa PEG | - | - | 4.5-fold | [9] |
| 10 kDa PEG | - | - | 22-fold | [9] |
Table 3: Comparison of Linear vs. Branched PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | [9] |
| Pendant (P-(PEG12)2) | Low | [9] |
Experimental Protocols
Detailed methodologies are essential for the successful application of PEGylated thiol linkers.
Protocol 1: Thiol-Maleimide Conjugation for Protein PEGylation
This protocol describes the conjugation of a PEG-maleimide to a protein containing a free thiol group (e.g., a cysteine residue).
Materials:
-
Thiol-containing protein
-
PEG-Maleimide reagent
-
PEGylation buffer: Phosphate-buffered saline (PBS), pH 7.0, or other thiol-free buffer at pH 7.[9]
-
Maleimide stock solution: 100 mg/mL in conjugation buffer.[11]
-
Reaction vessels
-
Stirring equipment
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification.[]
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the PEGylation buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent before proceeding.
-
PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide reagent in the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution.[9][11] The final concentration of the reaction mixture should be at least 10 mg/mL.[11]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[11]
-
Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other byproducts using SEC or dialysis.[]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by SEC-MALS to determine the degree of PEGylation and purity.[1][5]
Protocol 2: Functionalization of Gold Nanoparticles with Thiol-PEG
This protocol details the surface modification of citrate-capped gold nanoparticles (AuNPs) with a thiol-PEG linker.
Materials:
-
Citrate-capped AuNPs in aqueous solution
-
Thiol-PEG reagent
-
Phosphate-buffered saline (PBS), pH 7.2
-
DMF or DMSO for stock solution preparation
-
Centrifuge
Procedure:
-
Thiol-PEG Stock Solution: Dissolve the Thiol-PEG reagent in DMF or DMSO to create a stock solution.[18]
-
Reaction Setup: Prepare an appropriate amount of the AuNP solution and the Thiol-PEG reagent in PBS.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.[18]
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and wash the nanoparticles with PBS buffer to remove excess Thiol-PEG reagent.[19]
-
Characterization: Characterize the PEGylated AuNPs using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter and Transmission Electron Microscopy (TEM) to visualize the nanoparticle core.[20]
Protocol 3: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This protocol outlines a method to assess the cytotoxic potential of an ADC in cancer cell lines.[21][22][23]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and unconjugated antibody (as control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[21][24]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium and add to the cells.
-
Incubation: Incubate the plate for 48-144 hours at 37°C.[23]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours.[23]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.[23]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for the ADC.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in the application of PEGylated thiol linkers can aid in understanding their mechanism of action.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[25][26] PEGylated nanoparticles can be used to deliver inhibitors that target key components of this pathway, such as mTOR.[26]
Caption: PI3K/Akt/mTOR pathway targeted by a PEGylated nanoparticle.
Workflow for ADC Development and Evaluation
The development of an ADC using a PEGylated thiol linker involves a series of well-defined steps, from initial conjugation to in vivo efficacy testing.
Caption: Workflow for ADC development and evaluation.
Conclusion
PEGylated thiol linkers are a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics with significantly improved properties. Their ability to enhance pharmacokinetics, improve stability and solubility, and facilitate targeted delivery has led to their widespread application in drug delivery, antibody-drug conjugates, and nanomedicine. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists working to harness the full potential of these versatile molecular tools. As our understanding of the interplay between linker chemistry, drug properties, and biological systems continues to grow, we can expect to see even more innovative applications of PEGylated thiol linkers in the future, leading to the development of safer and more effective therapies for a wide range of diseases.
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. wyatt.com [wyatt.com]
- 7. PEG in Antibody Drug Conjugates (ADCs) - Biochempeg [biochempeg.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]
- 12. researchgate.net [researchgate.net]
- 13. purepeg.com [purepeg.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blob.phenomenex.com [blob.phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. dspace.mit.edu [dspace.mit.edu]
- 26. cjmb.org [cjmb.org]
The Architect's Toolkit: A Technical Guide to PROTAC Technology with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), opening up avenues to target proteins previously considered "undruggable".[2][3] At the heart of this technology lies the linker, a critical component that bridges the target-binding ligand and the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique set of properties that significantly influence a PROTAC's efficacy and drug-like characteristics.[4][5] This in-depth technical guide provides a comprehensive overview of PROTAC technology with a focus on the strategic implementation of PEG linkers, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Core Principles of PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[5] The mechanism of action is a catalytic cycle that begins with the formation of a ternary complex between the PROTAC, the POI, and an E3 ligase.[6][7] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][] Following degradation of the target protein, the PROTAC is released and can engage another POI molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[2]
The Pivotal Role of PEG Linkers
The linker is far more than a simple spacer; it critically influences a PROTAC's solubility, cell permeability, and the stability of the ternary complex.[5][9] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules, which is a common challenge in their development.[4][5][10]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt a folded conformation that shields its polar surface area, creating a more compact and membrane-permeable structure.[4]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving a productive ternary complex geometry. An optimal linker length is necessary to minimize steric hindrance and allow for effective ubiquitination.[11]
-
Tunability: The length of PEG linkers can be readily modified, allowing for systematic optimization of PROTAC performance.[10]
Quantitative Analysis of PROTACs with PEG Linkers
The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The tables below summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | VHL | PEG | 9 | >10,000 | ~50 |
| PEG | 12 | ~5,000 | ~75 | ||
| PEG | 16 | ~1,000 | ~95 | ||
| PEG | 19 | ~5,000 | ~70 | ||
| PEG | 21 | >10,000 | ~60 | ||
| TANK-binding kinase 1 (TBK1) | VHL | PEG | < 12 | No degradation | - |
| PEG | 21 | 3 | 96 | ||
| PEG | 29 | 292 | 76 | ||
| Bruton's Tyrosine Kinase (BTK) | Cereblon | PEG | - | 2.2 | 97 |
Data compiled from publicly available research.[11][12] DC50 and Dmax values are cell-line dependent.
Signaling and Experimental Workflow Diagrams
To visualize the core processes in PROTAC technology, the following diagrams have been generated using Graphviz (DOT language), adhering to the specified design constraints.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PROTACs.
Ternary Complex Formation Assay: Co-Immunoprecipitation (Co-IP)
This protocol outlines the steps to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.[13]
Materials:
-
Cell line expressing the POI and E3 ligase (e.g., MCF-7 for ERα and endogenous VHL).[13]
-
PROTAC of interest and vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132).[13]
-
Ice-cold PBS.
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Primary antibody against the E3 ligase (for immunoprecipitation, e.g., anti-VHL).[13]
-
Isotype control IgG (e.g., rabbit IgG).[13]
-
Protein A/G agarose (B213101) beads.
-
2x Laemmli sample buffer.
-
Primary antibodies for Western Blotting (e.g., anti-POI, anti-E3 ligase).
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC (e.g., 100 nM) or vehicle control for 4-6 hours.[13]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with ice-cold non-denaturing lysis buffer on ice for 30 minutes with occasional vortexing.[13]
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate on a rotator at 4°C for 1 hour to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.[13]
-
Immunoprecipitation: Add the primary antibody against the E3 ligase or the isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C on a rotator. Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[13]
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[13]
-
Western Blot Analysis: Analyze the eluted samples by Western Blotting, probing for the POI and the E3 ligase. A band for the POI in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.
In-Cell Protein Degradation Assay: Western Blot
This protocol details the quantification of POI degradation in cells treated with a PROTAC.[]
Materials:
-
Cell line expressing the POI.
-
PROTAC of interest and vehicle control (e.g., DMSO).
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specific time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.[]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.[]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[]
Conclusion
PROTAC technology, particularly with the strategic use of PEG linkers, offers a powerful and versatile platform for targeted protein degradation. The inherent properties of PEG linkers to enhance solubility, modulate cell permeability, and facilitate optimal ternary complex formation make them an invaluable tool in the design of effective PROTACs. A systematic approach to linker design, coupled with robust in vitro and in-cell evaluation using the detailed protocols provided, will empower researchers to rationally design and optimize the next generation of protein degraders with superior potency, selectivity, and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Self-Assembled Monolayers of m-PEG8-amide-C10-Thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, formation, characterization, and applications of self-assembled monolayers (SAMs) utilizing m-PEG8-amide-C10-Thiol. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles detailed information from closely related oligo(ethylene glycol) (OEG) and amide-containing alkanethiols to provide a robust framework for researchers. The inclusion of an amide linkage and a precise eight-unit PEG chain offers unique properties to the resulting monolayer, influencing its stability, protein resistance, and overall performance in various applications.
Introduction to this compound and Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate. The use of thiols on gold is a well-established and versatile method for creating functional surfaces with controlled chemical and physical properties. The this compound molecule is a heterobifunctional linker comprised of three key components:
-
Thiol (-SH) Head Group: This sulfur-containing group exhibits a strong affinity for gold surfaces, forming a stable gold-thiolate bond that anchors the molecule to the substrate.
-
C10 Alkyl Chain: A ten-carbon saturated hydrocarbon chain that contributes to the stability and packing density of the monolayer through van der Waals interactions between adjacent molecules.
-
m-PEG8-amide Tail Group: A methoxy-terminated oligo(ethylene glycol) chain with eight repeating units, connected to the alkyl chain via an amide bond. This portion of the molecule extends away from the surface and primarily determines the interfacial properties of the SAM, such as its hydrophilicity and resistance to non-specific protein adsorption. The amide bond can introduce hydrogen bonding capabilities within the monolayer, potentially influencing its structure and stability.
The primary application of PEGylated SAMs is in the creation of bio-inert surfaces that resist the non-specific adsorption of proteins and cells. This property is crucial in the development of biosensors, drug delivery systems, and medical implants.
Properties of this compound
| Property | Value | Source |
| Chemical Formula | C27H55NO9S | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37] |
| Molecular Weight | 569.79 g/mol | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37] |
| CAS Number | 1353948-95-4 | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37] |
| Appearance | Solid Powder | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37] |
| Purity | ≥98% | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][38][30][31][32][33][34][35][36][37] |
Formation of Self-Assembled Monolayers on Gold
The formation of a high-quality SAM is a critical step in utilizing this compound for any application. The process involves the chemisorption of the thiol headgroup onto a clean gold surface.
References
- 1. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. piketech.com [piketech.com]
- 7. Strong Repulsive Forces between Protein and Oligo (Ethylene Glycol) Self-Assembled Monolayers: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical properties of (ethylene glycol)-containing self-assembled monolayers relevant for protein and algal cell resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Substrate effects in poly(ethylene glycol) self-assembled monolayers on granular and flame-annealed gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aminolated and Thiolated PEG-Covered Gold Nanoparticles with High Stability and Antiaggregation for Lateral Flow Detection of Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of Bovine Serum Albumin (BSA) Attachment onto Self-Assembled Monolayers (SAMs) Using Combinatorial Quartz Crystal Microbalance with Dissipation (QCM-D) and Spectroscopic Ellipsometry (SE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. lee.chem.uh.edu [lee.chem.uh.edu]
- 23. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. diva-portal.org [diva-portal.org]
- 26. experts.illinois.edu [experts.illinois.edu]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Thiol-PEG-carboxyl-stabilized Fe₂O ₃/Au nanoparticles targeted to CD105: synthesis, characterization and application in MR imaging of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Comparative Study of Self-Assembled Monolayers: Silanes vs Thiols [eureka.patsnap.com]
- 36. creativepegworks.com [creativepegworks.com]
- 37. This compound|MSDS [dcchemicals.com]
- 38. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Bifunctional Crosslinkers: A Technical Guide for Researchers
Abstract
Bifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and proteomics. These molecules possess two reactive moieties, enabling the covalent linkage of two target functional groups within a single protein, between interacting proteins, or to a solid support. This guide provides a comprehensive technical overview of the core principles of bifunctional crosslinkers, including their classification, reaction chemistries, and diverse applications. Detailed experimental protocols and quantitative data are presented to aid researchers in the rational selection and effective utilization of these powerful tools for elucidating protein structure and function, discovering novel therapeutics, and developing advanced diagnostics.
Introduction to Bifunctional Crosslinkers
Bifunctional crosslinkers are chemical reagents containing two reactive ends capable of forming covalent bonds with specific functional groups on biomolecules.[] By connecting molecules that are in close proximity, these reagents serve as molecular rulers, providing valuable insights into the spatial arrangement and interaction of proteins. The general structure of a bifunctional crosslinker consists of two reactive groups connected by a spacer arm. The nature of the reactive groups determines the target specificity, while the length and composition of the spacer arm influence the distance constraints and the physicochemical properties of the crosslinker, such as its solubility and cleavability.[2]
The applications of bifunctional crosslinkers are vast and include:
-
Studying Protein-Protein Interactions (PPIs): By "freezing" transient or weak interactions, crosslinkers allow for the isolation and identification of protein complexes.[]
-
Elucidating Protein Structure: Intramolecular crosslinking provides distance constraints that aid in the computational modeling of protein tertiary and quaternary structures.[3]
-
Antibody-Drug Conjugation (ADC): Linkers are a critical component of ADCs, connecting a monoclonal antibody to a cytotoxic payload for targeted cancer therapy.[4][5]
-
Immobilization of Biomolecules: Crosslinkers are used to attach proteins, antibodies, or enzymes to solid supports for applications such as affinity chromatography, immunoassays, and biosensors.[6][7]
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be categorized based on the identity of their reactive groups and the nature of their spacer arm.
Based on Reactive Groups
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used to connect similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl linkages.[6][8] They are typically employed in one-step reactions for applications like intramolecular crosslinking or polymerization of monomers.[6]
-
Heterobifunctional Crosslinkers: Containing two different reactive groups, these crosslinkers are ideal for conjugating two different biomolecules in a controlled, stepwise manner, which minimizes undesirable self-conjugation and polymerization.[6][8] Common heterobifunctional crosslinkers target primary amines and sulfhydryl groups.[6]
-
Zero-Length Crosslinkers: These reagents facilitate the direct coupling of two functional groups without introducing a spacer arm.[9][10] Carbodiimides, such as EDC, are a prime example, mediating the formation of an amide bond between a carboxyl group and a primary amine.[9]
-
Photoreactive Crosslinkers: This special class of heterobifunctional crosslinkers contains one thermochemically reactive group and one photo-activatable group (e.g., aryl azide (B81097) or diazirine).[11][12] The photoreactive group remains inert until exposed to UV light, allowing for precise temporal control over the crosslinking reaction and the capture of transient interactions.[11][12]
Based on Spacer Arm Properties
-
Cleavable (Reversible) Crosslinkers: These linkers contain a spacer arm with a labile bond that can be broken under specific conditions, such as reduction, hydrolysis, or enzymatic cleavage.[13][14] This feature is particularly advantageous in applications like crosslinking-mass spectrometry (XL-MS), as it simplifies data analysis by allowing for the identification of the individual crosslinked peptides.[15]
-
Non-Cleavable (Irreversible) Crosslinkers: These reagents form stable, permanent covalent bonds.[16] They are often used in applications where the stability of the conjugate is paramount, such as in the development of antibody-drug conjugates or for the permanent immobilization of proteins.[16]
Quantitative Data of Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for experimental success. The following tables summarize the key quantitative parameters of commonly used homobifunctional and heterobifunctional crosslinkers.
Table 1: Homobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Solubility | Cleavability |
| DSS (Disuccinimidyl suberate) | NHS ester (amine) | 11.4 (rigid) | Low | Non-cleavable |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester (amine) | 11.4 (rigid) | High | Non-cleavable |
| DSG (Disuccinimidyl glutarate) | NHS ester (amine) | 7.7 (rigid) | Low | Non-cleavable |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester (amine) | 12.0 (flexible) | High | Disulfide (reducible) |
| DSP (Dithiobis[succinimidyl propionate]) | NHS ester (amine) | 12.0 (flexible) | Low | Disulfide (reducible) |
| EGS (Ethylene glycol bis[succinimidyl succinate]) | NHS ester (amine) | 16.1 (flexible) | Low | Hydroxylamine (B1172632) |
| Sulfo-EGS (Ethylene glycol bis[sulfosuccinimidyl succinate]) | Sulfo-NHS ester (amine) | 16.1 (flexible) | High | Hydroxylamine |
| BMH (Bismaleimidohexane) | Maleimide (thiol) | 16.1 (flexible) | Low | Non-cleavable |
| DTME (Dithiobis(maleimidoethane)) | Maleimide (thiol) | 13.3 (flexible) | Low | Disulfide (reducible) |
Data compiled from multiple sources.[6][17][18][19]
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Solubility | Cleavability |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (amine) | Maleimide (thiol) | 8.3 (rigid) | Low | Non-cleavable |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester (amine) | Maleimide (thiol) | 8.3 (rigid) | High | Non-cleavable |
| SIA (N-Succinimidyl iodoacetate) | NHS ester (amine) | Iodoacetyl (thiol) | 1.5 (rigid) | Low | Non-cleavable |
| Sulfo-SIA (Sulfosuccinimidyl iodoacetate) | Sulfo-NHS ester (amine) | Iodoacetyl (thiol) | 1.5 (rigid) | High | Non-cleavable |
| SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester (amine) | Pyridyldithiol (thiol) | 6.8 (flexible) | Low | Disulfide (reducible) |
| LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS ester (amine) | Pyridyldithiol (thiol) | 15.7 (flexible) | Low | Disulfide (reducible) |
| Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | Sulfo-NHS ester (amine) | Pyridyldithiol (thiol) | 15.7 (flexible) | High | Disulfide (reducible) |
| ANB-NOS (N-5-Azido-2-nitrobenzyloxysuccinimide) | NHS ester (amine) | Phenyl azide (photoreactive) | 7.7 (flexible) | No | No |
| Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) | Sulfo-NHS ester (amine) | Phenyl azide (photoreactive) | 18.2 (flexible) | High | No |
Data compiled from multiple sources.[6][17][20]
Key Chemistries of Bifunctional Crosslinkers
The reactivity of a bifunctional crosslinker is determined by its functional groups. Understanding the underlying chemistry is crucial for designing and troubleshooting crosslinking experiments.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functional groups.[21] They react with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) under physiological to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[4][22] The reaction is efficient and specific, making NHS esters widely used for protein labeling and conjugation.[21] The water-soluble variant, Sulfo-NHS esters, contains a sulfonate group that increases the reagent's hydrophilicity without altering its reactivity.[22]
Sulfhydryl-Reactive Chemistry: Maleimides
Maleimides are highly selective for sulfhydryl groups (e.g., the side chain of cysteine residues).[7][23] The reaction proceeds via a Michael addition to form a stable thioether bond.[7] This reaction is most efficient at a pH range of 6.5-7.5.[7] The high specificity of the maleimide-thiol reaction makes it a popular choice for site-specific modification of proteins and the construction of antibody-drug conjugates.[23]
Carboxyl-to-Amine Chemistry: Carbodiimides (EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that mediate the formation of an amide bond between a carboxyl group and a primary amine.[5][9] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with a primary amine.[5] To increase the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the unstable intermediate into a more stable amine-reactive NHS ester.[5][9]
Experimental Protocols
The following are detailed methodologies for common applications of bifunctional crosslinkers.
General Protein Crosslinking with an NHS Ester (e.g., DSS)
This protocol describes a one-step crosslinking reaction for studying protein-protein interactions using a homobifunctional NHS ester.
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.5.
-
DSS (Disuccinimidyl suberate) or BS3 (for aqueous solutions).
-
Anhydrous DMSO or DMF.
-
Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable non-amine-containing buffer.[4]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-25 mM.[4]
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[12] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12] Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by size exclusion chromatography (desalting column) or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Two-Step Antibody-Drug Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol outlines a two-step procedure for conjugating a drug to an antibody using an amine- and sulfhydryl-reactive crosslinker.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS), pH 7.2-8.0.
-
Drug molecule with a free sulfhydryl group.
-
SMCC (or Sulfo-SMCC for aqueous solubility).
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP).
-
Desalting columns.
Procedure:
Step 1: Antibody Activation with SMCC
-
Prepare the antibody solution at 2-10 mg/mL in PBS, pH 7.2-8.0.
-
Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with PBS, pH 7.2.
Step 2: Conjugation of the Drug to the Activated Antibody
-
If the drug's sulfhydryl group is protected as a disulfide, reduce it with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Purify the reduced drug using a desalting column.
-
Immediately add the sulfhydryl-containing drug to the maleimide-activated antibody solution at a 2- to 5-fold molar excess.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the antibody-drug conjugate from unreacted drug and other byproducts using size exclusion chromatography or other appropriate methods.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.
Zero-Length Crosslinking with EDC/NHS
This protocol describes the coupling of a carboxyl-containing molecule to an amine-containing molecule.
Materials:
-
Molecule 1 (with carboxyl groups) in an amine- and carboxyl-free buffer (e.g., MES buffer), pH 4.5-6.0.
-
Molecule 2 (with primary amine groups) in a non-amine-containing buffer (e.g., PBS), pH 7.2-8.5.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS or Sulfo-NHS.
-
Quenching solution: 2-Mercaptoethanol (B42355) or hydroxylamine.
-
Desalting column.
Procedure:
-
Activation of Molecule 1: Dissolve Molecule 1 in MES buffer. Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.[5] Incubate for 15-30 minutes at room temperature.[5]
-
Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[5] Incubate for 10 minutes.
-
Buffer Exchange (Optional): Remove excess reagents and byproducts by passing the activated Molecule 1 solution through a desalting column equilibrated with PBS, pH 7.2.
-
Conjugation to Molecule 2: Immediately add Molecule 2 to the activated Molecule 1 solution. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[5]
-
Purification: Purify the final conjugate using a desalting column or dialysis.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
A generalized workflow for Crosslinking-Mass Spectrometry (XL-MS).
A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Using crosslinkers to map a hypothetical signaling pathway.
Conclusion
Bifunctional crosslinkers are powerful and versatile tools that have significantly advanced our understanding of protein structure, function, and interactions. The continuous development of novel crosslinking reagents with diverse functionalities, cleavable spacers, and improved biocompatibility is expanding the repertoire of applications in basic research and drug development. A thorough understanding of the underlying chemistries and careful consideration of the experimental parameters are essential for the successful application of these reagents. This guide provides a foundational framework to assist researchers in harnessing the full potential of bifunctional crosslinkers in their scientific endeavors.
References
- 2. glenresearch.com [glenresearch.com]
- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Crosslinkers Selection Guide [sigmaaldrich.com]
- 7. info2.gbiosciences.com [info2.gbiosciences.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. Heterobifunctional Cross-Linkers [gbiosciences.com]
- 18. covachem.com [covachem.com]
- 19. interchim.fr [interchim.fr]
- 20. Heterobifunctional Crosslinkers [proteochem.com]
- 21. Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of m-PEG8-amide-C10-Thiol PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of m-PEG8-amide-C10-Thiol, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are emerging as a powerful therapeutic modality that induces the degradation of target proteins by hijacking the ubiquitin-proteasome system.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation of the two ligands.[1][4][5] The this compound linker incorporates an eight-unit methoxy-terminated PEG chain, an amide bond, and a ten-carbon alkyl chain terminating in a thiol group. The thiol group provides a versatile handle for conjugation to a ligand for the protein of interest, often through a maleimide-thiol reaction.[6][7]
This document outlines a representative two-step synthetic protocol for this compound, commencing with an amide coupling reaction followed by a deprotection step.
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked Thiol-Protected Intermediate
This protocol details the coupling of a commercially available methoxy-PEG8-amine with a thiol-protected C10 carboxylic acid. 11-(Tritylthio)undecanoic acid is used as the C10 component, where the trityl group serves as a protecting group for the thiol.
Materials and Reagents:
| Reagent | Molar Equivalent |
| m-PEG8-amine | 1.0 |
| 11-(Tritylthio)undecanoic acid | 1.1 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - |
| Dichloromethane (DCM) | - |
| Ethyl acetate | - |
| 5% Lithium Chloride (LiCl) solution | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - |
| Brine | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - |
Procedure:
-
Under a nitrogen atmosphere, dissolve 11-(tritylthio)undecanoic acid (1.1 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add m-PEG8-amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the trityl-protected intermediate.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the trityl protecting group to yield the final thiol linker.
Materials and Reagents:
| Reagent |
| Trityl-protected intermediate |
| Dichloromethane (DCM) |
| Trifluoroacetic acid (TFA) |
| Triisopropylsilane (B1312306) (TIPS) |
Procedure:
-
Dissolve the trityl-protected intermediate in DCM.
-
Add triisopropylsilane (TIPS) to the solution, which acts as a scavenger for the trityl cation.
-
Add trifluoroacetic acid (TFA) (typically 2-5% v/v) to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The crude product can be purified by preparative HPLC to yield the final this compound.
Data Presentation
Table 1: Summary of Reagents for Amide Coupling
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| m-PEG8-amine | ~427.5 | 1.0 |
| 11-(Tritylthio)undecanoic acid | 446.6 | 1.1 |
| HATU | 380.2 | 1.2 |
| DIPEA | 129.2 | 3.0 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Application Notes and Protocols for the Conjugation of m-PEG8-amide-C10-Thiol to a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the conjugation of m-PEG8-amide-C10-Thiol, a heterobifunctional linker, to a target ligand. The presence of a terminal thiol (-SH) group on the PEG linker allows for covalent modification of ligands through various thiol-reactive functional groups. This process, often referred to as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By attaching a polyethylene (B3416737) glycol (PEG) chain, it is possible to increase the hydrodynamic size, enhance solubility, reduce immunogenicity, and prolong the circulation half-life of the conjugated ligand.
This guide will focus on three common and effective methods for thiol-based conjugation:
-
Thiol-Maleimide Reaction: Forms a stable thioether bond.
-
Thiol-Haloacetamide Reaction: Also forms a stable thioether bond.
-
Thiol-Pyridyl Disulfide Reaction: Results in a cleavable disulfide bond, which can be advantageous for drug delivery systems requiring release of the payload in a reducing environment.
These protocols are designed to be a comprehensive resource, providing step-by-step instructions, recommended reaction conditions, and methods for purification and characterization of the final conjugate.
Materials and Reagents
-
This compound
-
Ligand with a suitable functional group (e.g., maleimide, haloacetamide, or pyridyl disulfide)
-
Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer (10-100 mM), pH 7.0-7.5
-
Tris buffer (10-100 mM), pH 7.0-8.5
-
Acetate buffer, pH 4.0-5.0
-
-
Reducing Agent (if necessary):
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
-
Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents
-
-
Purification Equipment:
-
Size-exclusion chromatography (SEC) column
-
Ion-exchange chromatography (IEX) column
-
Hydrophobic interaction chromatography (HIC) column
-
Dialysis tubing or centrifugal filters
-
-
Analytical Instruments:
-
UV-Vis Spectrophotometer
-
Liquid chromatography-mass spectrometry (LC-MS)
-
SDS-PAGE system
-
Experimental Workflow Overview
The general workflow for conjugating this compound to a ligand is depicted below. The process begins with the preparation of the reactants, followed by the conjugation reaction, and concludes with the purification and characterization of the resulting conjugate.
Application Notes and Protocols for m-PEG8-amide-C10-Thiol in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously engage a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker connecting the POI-binding and E3-ligase-binding moieties is a critical determinant of PROTAC efficacy. The m-PEG8-amide-C10-Thiol is a polyethylene (B3416737) glycol (PEG)-based linker designed to offer a balance of hydrophilicity, flexibility, and length.[1][2] Its features are intended to improve the solubility and cell permeability of the resulting PROTAC molecule while enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3] The thiol group provides a versatile handle for conjugation to a ligand for the protein of interest.
These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of PROTACs incorporating the this compound linker.
Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for a PROTAC utilizing the this compound linker involves hijacking the cell's ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase.[4][5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[6]
Caption: PROTAC-mediated protein degradation pathway.
A typical experimental workflow to characterize a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
References
Application Notes and Protocols for E3 Ligase Recruitment Using m-PEG8-amide-C10-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[4][5][6]
This document provides detailed application notes and protocols for the use of m-PEG8-amide-C10-Thiol , a flexible and hydrophilic linker, in the synthesis of PROTACs for E3 ligase recruitment and targeted protein degradation. This linker features a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and cell permeability, an amide bond for structural stability, a C10 alkyl chain, and a terminal thiol group for versatile bioconjugation.[7][8][9][10]
Product Information
| Product Name | This compound |
| Synonyms | Thiol-C10-amide-PEG8 |
| CAS Number | 1353948-95-4[7] |
| Molecular Formula | C27H55NO9S[7] |
| Molecular Weight | 569.79 g/mol [7] |
| Appearance | Solid Powder[7] |
| Purity | ≥98%[7] |
| Storage | Store at -20°C for long-term stability.[7] |
Mechanism of Action
The fundamental principle of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The this compound linker plays a crucial role in spatially orienting the target protein and the E3 ligase to enable efficient ubiquitination.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of a PROTAC using the this compound linker. As a hypothetical but illustrative example, we will describe the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation by recruiting the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of a BTK-targeting PROTAC
This protocol outlines a two-step synthesis. First, the this compound linker is conjugated to a warhead (BTK ligand) functionalized with a haloacetyl group. Second, the resulting intermediate is conjugated to an E3 ligase ligand (Pomalidomide derivative) with a suitable reactive handle.
Step 1: Conjugation of this compound to a Haloacetyl-functionalized BTK Ligand
-
Materials:
-
This compound
-
Ibrutinib-chloroacetamide (BTK ligand with a haloacetyl group)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring
-
-
Procedure:
-
Dissolve Ibrutinib-chloroacetamide (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the BTK-linker intermediate.
-
Step 2: Conjugation of BTK-linker Intermediate to a Pomalidomide Derivative
-
Materials:
-
BTK-linker intermediate from Step 1
-
Pomalidomide-NH2 (E3 ligase ligand with a primary amine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
DIPEA
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring
-
-
Procedure:
-
The BTK-linker intermediate will have a terminal carboxylic acid after the initial synthesis of the this compound linker. Activate this carboxylic acid by dissolving the BTK-linker intermediate (1.0 eq) in anhydrous DMF and adding PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add Pomalidomide-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein in cells following PROTAC treatment.[11]
-
Materials:
-
Cell line expressing the target protein (e.g., TMD8 cells for BTK)
-
The synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BTK)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Data Presentation
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table presents hypothetical data for a series of PROTACs with varying linker lengths to illustrate how quantitative data can be structured for comparison.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | m-PEG4-amide-C10-Thiol | 150 | 85 |
| BTK-PROTAC-2 | This compound | 25 | >95 |
| BTK-PROTAC-3 | m-PEG12-amide-C10-Thiol | 80 | 90 |
This is a hypothetical case study for illustrative purposes.
Logical Relationships in PROTAC Design
The design of an effective PROTAC involves a careful balance of multiple factors. The choice of the warhead, E3 ligase ligand, and the linker are all interconnected and influence the final activity of the molecule.
Conclusion
The this compound linker is a valuable tool for the construction of PROTACs. Its PEG component enhances solubility and permeability, while the terminal thiol group allows for versatile and efficient conjugation to various warheads or E3 ligase ligands. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to effectively utilize this linker in their targeted protein degradation research and drug discovery efforts. Successful PROTAC design requires empirical optimization of the linker, and this compound serves as an excellent starting point for developing potent and effective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Self-Assembled Monolayers of m-PEG8-amide-C10-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) provide a versatile platform for modifying surface properties, with applications ranging from biosensing and drug delivery to preventing non-specific protein adsorption. The m-PEG8-amide-C10-Thiol is a thiol-containing molecule featuring a polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and protein resistance to surfaces. The terminal thiol group allows for the spontaneous formation of a covalent bond with gold and other noble metal surfaces, creating a densely packed, ordered monolayer. The amide group within the alkane chain may contribute to the stability of the SAM through hydrogen bonding interactions.[1] This document provides a detailed protocol for the formation of SAMs using this compound on gold substrates, along with representative characterization data and relevant workflow diagrams.
Quantitative Data Summary
| Parameter | Typical Value Range | Method of Characterization | Notes |
| Concentration in Solution | 0.01 - 1 mM in Ethanol (B145695) | - | Optimal concentration can vary based on desired monolayer quality and formation time. |
| Incubation Time | 12 - 24 hours | - | Longer incubation times generally lead to more ordered and densely packed monolayers.[2][3] |
| Advancing Contact Angle (Water) | 40° - 60° | Contact Angle Goniometry | Indicates a hydrophilic surface due to the PEG chains. |
| Ellipsometric Thickness | 4 - 6 nm | Ellipsometry | Dependent on the tilt angle of the molecules on the surface. |
| Surface Coverage | 3 - 5 x 10^14 molecules/cm² | X-ray Photoelectron Spectroscopy (XPS), Reductive Desorption | High surface coverage is indicative of a well-formed monolayer. |
Experimental Protocol: Formation of this compound SAMs on Gold
This protocol outlines the steps for the preparation of SAMs on a gold-coated substrate. A clean environment is crucial for the formation of high-quality SAMs.[2][3]
Materials:
-
This compound
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Absolute Ethanol (200 proof)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (beakers, vials)
-
Tweezers
Procedure:
-
Substrate Preparation:
-
Clean the gold substrates by sonicating in absolute ethanol for 10 minutes.
-
Rinse the substrates thoroughly with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
For optimal results, the gold surface can be further cleaned using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
-
Thiol Solution Preparation:
-
Prepare a 0.1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of the thiol in 10 mL of ethanol.
-
-
Self-Assembly Process:
-
Immerse the clean, dry gold substrates into the thiol solution in a clean glass container.
-
Ensure the entire gold surface is submerged in the solution.
-
Seal the container to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.[2][3]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with copious amounts of absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator, until further use.
-
Experimental Workflow
Caption: Experimental workflow for the formation of this compound SAMs.
Application in PROTAC-Mediated Protein Degradation
The this compound is often utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The logical relationship of this process is illustrated below.
Caption: Logical workflow of PROTAC-mediated protein degradation.
References
Application Note: Functionalization of Gold Nanoparticles with m-PEG8-amide-C10-Thiol for Drug Delivery Applications
Audience: This document is intended for researchers, scientists, and drug development professionals working in nanotechnology, materials science, and biomedicine.
Abstract: Gold nanoparticles (AuNPs) are extensively utilized in biomedical applications, including drug delivery and diagnostics, due to their unique physicochemical properties.[1][2][3] Surface functionalization is critical for enhancing their in vivo performance. PEGylation, the process of coating nanoparticles with polyethylene (B3416737) glycol (PEG), is a widely adopted strategy to improve biocompatibility, increase systemic circulation time, and enhance stability.[1][4][5] This application note provides a detailed protocol for the synthesis of citrate-capped gold nanoparticles and their subsequent surface functionalization with a specific hetero-bifunctional linker, m-PEG8-amide-C10-Thiol. The protocol covers the synthesis, purification, and characterization of the resulting PEGylated AuNPs.
Core Principles of Thiol-Gold Nanoparticle Functionalization
The functionalization process relies on the strong, semi-covalent bond that forms between the sulfur atom of a thiol group (-SH) and the gold atoms on the nanoparticle surface.[6] This robust interaction allows for the displacement of weakly bound stabilizing agents, such as citrate (B86180) ions, from the nanoparticle surface in a process known as ligand exchange. The this compound linker is composed of:
-
Thiol (-SH) Group: Acts as a strong anchor to the gold nanoparticle surface.
-
C10 Alkyl Chain: A ten-carbon spacer.
-
Amide Linkage: Connects the alkyl spacer to the PEG chain.
-
PEG8 Chain: An eight-unit polyethylene glycol chain that imparts hydrophilicity, steric stability, and biocompatibility.
-
Methoxy (m-) Group: A terminal methyl group that renders the PEG chain chemically inert.
Experimental Protocols
This section details the step-by-step procedures for synthesizing and functionalizing gold nanoparticles.
Materials and Equipment
-
Reagents: Gold(III) chloride trihydrate (HAuCl₄·3H₂O), Trisodium (B8492382) citrate dihydrate, this compound, Deionized (DI) water (18.2 MΩ·cm), Phosphate-buffered saline (PBS).
-
Equipment: Round-bottom flasks, heating mantle with magnetic stirring, condenser, volumetric flasks, pipettes, centrifuge capable of at least 15,000 x g, UV-Vis spectrophotometer, Dynamic Light Scattering (DLS) instrument, Transmission Electron Microscope (TEM).
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Modified Turkevich Method)
This protocol yields approximately 20 nm spherical gold nanoparticles.[7]
-
Preparation: Add 100 mL of a 0.01% (w/v) HAuCl₄ solution to a 250 mL round-bottom flask with a stir bar.
-
Heating: Place the flask on a heating mantle and bring the solution to a rolling boil while stirring, with a condenser attached to maintain constant volume.
-
Reduction: Rapidly inject 4 mL of a 1% (w/v) trisodium citrate solution into the boiling gold solution.
-
Observation: The solution color will change from pale yellow to colorless, then to black, and finally to a deep, wine-red color within minutes, indicating the formation of gold nanoparticles.[8]
-
Reaction Completion: Continue boiling and stirring for an additional 15 minutes.
-
Cooling & Storage: Remove the flask from the heat and allow it to cool to room temperature. Store the resulting colloidal gold solution at 4°C.[7]
Protocol 2: Functionalization via Ligand Exchange
This protocol describes the replacement of surface citrate ions with the thiol-containing PEG linker.
-
Linker Preparation: Prepare a 1 mg/mL solution of this compound in DI water.
-
Reaction Setup: In a glass vial, add 10 mL of the prepared citrate-capped AuNP solution.
-
Ligand Addition: While stirring, add a molar excess of the this compound solution to the AuNP suspension. A typical starting point is a 10,000-fold molar excess of the linker relative to the nanoparticles.
-
Incubation: Allow the mixture to stir overnight at room temperature in the dark to ensure complete ligand exchange.[7][9]
-
Purification:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes to pellet the nanoparticles.
-
Carefully remove and discard the supernatant, which contains excess, unbound PEG linker.
-
Resuspend the nanoparticle pellet in 10 mL of fresh DI water or PBS by vortexing and sonicating.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.[9][10]
-
-
Final Product: After the final wash, resuspend the pellet in the desired buffer (e.g., PBS) for storage and characterization.
Characterization and Data Presentation
Proper characterization is essential to confirm successful functionalization and assess the quality of the nanoparticles.
| Characterization Technique | Parameter Measured | Citrate-Capped AuNPs (Typical) | This compound AuNPs (Expected) |
| UV-Vis Spectroscopy | LSPR λmax | ~520 nm | ~521-525 nm (slight red-shift) |
| Dynamic Light Scattering | Hydrodynamic Diameter | 25-30 nm | 40-50 nm (increase due to PEG layer) |
| Dynamic Light Scattering | Polydispersity Index (PDI) | < 0.2 | < 0.3 (should remain monodisperse) |
| Zeta Potential | Surface Charge | -30 to -50 mV | -5 to -15 mV (charge shielding by PEG) |
| Transmission Electron Microscopy | Core Diameter & Morphology | ~20 nm, spherical | ~20 nm, spherical (core size unchanged) |
-
UV-Vis Spectroscopy: The Localized Surface Plasmon Resonance (LSPR) peak confirms the presence and colloidal stability of the AuNPs.[11] A stable peak around 520-530 nm is characteristic of spherical nanoparticles.[11][12] A slight red-shift after functionalization indicates a change in the local refractive index at the nanoparticle surface, consistent with PEG coating.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter, which includes the metallic core plus the surface coating and a layer of associated solvent. A significant increase in diameter post-functionalization confirms the presence of the PEG layer.
-
Zeta Potential: This measurement reflects the surface charge. The highly negative charge of citrate-capped AuNPs is shielded by the neutral PEG layer, causing the zeta potential to shift towards neutrality, which is a strong indicator of successful surface coverage.
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the inorganic core of the nanoparticles, confirming their size, shape, and monodispersity.[10]
Visualized Workflows and Structures
Diagrams generated using Graphviz provide clear visual representations of the experimental and logical processes.
Caption: Experimental workflow for synthesis and functionalization of gold nanoparticles.
Caption: Structure of the this compound linker on the gold nanoparticle surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold Nanoparticles for Drug Delivery and Cancer Therapy [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Gold Nanoparticles as Drug Carriers: The Role of Silica and PEG as Surface Coatings in Optimizing Drug Loading | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. krishisanskriti.org [krishisanskriti.org]
- 9. biomedres.us [biomedres.us]
- 10. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: m-PEG8-amide-C10-Thiol in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics is increasingly focused on targeted protein degradation, a strategy that eliminates disease-causing proteins rather than simply inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are comprised of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The m-PEG8-amide-C10-Thiol is a versatile linker designed for the synthesis of PROTACs. Its polyethylene (B3416737) glycol (PEG) chain enhances solubility and cell permeability, while the terminal thiol group provides a reactive handle for conjugation to a variety of molecules. This document provides an overview of the application of this compound in the development of PROTACs and general protocols for its use.
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C27H55NO9S |
| Molecular Weight | 569.79 g/mol |
| Appearance | Solid Powder |
| Key Features | 8-unit PEG chain, amide bond, 10-carbon alkyl chain, terminal thiol |
Application in PROTAC Development
The this compound linker is a critical component in the modular design of PROTACs. Its primary application is to connect a target protein-binding ligand (warhead) to an E3 ligase-binding ligand. The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.
The thiol group on the this compound linker offers a versatile point of attachment for various chemical moieties. It can readily react with electrophiles such as maleimides, haloacetamides, and vinyl sulfones to form stable thioether bonds. This allows for the conjugation of the linker to pre-functionalized warheads or E3 ligase ligands.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC utilizing a linker like this compound is depicted in the signaling pathway below.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs using the this compound linker. Specific reaction conditions may need to be optimized based on the specific warhead and E3 ligase ligand being used.
Protocol 1: Conjugation of a Maleimide-Functionalized Molecule to this compound
This protocol describes the conjugation of a molecule containing a maleimide (B117702) group to the thiol group of the linker.
Materials:
-
This compound
-
Maleimide-functionalized molecule (e.g., warhead or E3 ligase ligand)
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Under an inert gas atmosphere, dissolve the maleimide-functionalized molecule in the anhydrous solvent in the reaction vessel.
-
In a separate vial, dissolve a slight molar excess (1.1 to 1.5 equivalents) of this compound in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring solution of the maleimide-functionalized molecule at room temperature.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by analytical HPLC or LC-MS.
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the resulting conjugate by preparative HPLC to obtain the desired product.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Application Notes and Protocols for m-PEG8-amide-C10-Thiol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-amide-C10-Thiol is a versatile heterobifunctional linker molecule comprising a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units, an amide linkage, a ten-carbon alkyl chain (C10), and a terminal thiol group. This unique structure provides a hydrophilic spacer arm with a reactive thiol at one end, making it an ideal tool for modifying surfaces in cell culture applications. The PEG chain is well-known for its ability to reduce non-specific protein adsorption and cell adhesion, thus creating bio-inert surfaces. The terminal thiol group allows for covalent attachment to a variety of surfaces, including gold and appropriately functionalized plastics.
These application notes provide a comprehensive guide for utilizing this compound to create modified cell culture surfaces that can be used to study cell adhesion, proliferation, and signaling in a controlled manner.
Key Applications in Cell Culture
-
Creation of Protein- and Cell-Resistant Surfaces: By covalently attaching this compound to cell culture dishes, researchers can create a hydrophilic barrier that minimizes the non-specific adsorption of proteins from the culture medium. This, in turn, reduces the attachment and spreading of anchorage-dependent cells, providing a powerful tool for studying the specific effects of extracellular matrix (ECM) proteins or other biomolecules that can be patterned onto these passivated surfaces.
-
Controlled Cell Adhesion Studies: The bio-inert surfaces created with this compound can serve as a background for patterning specific cell-adhesive ligands, such as peptides containing the RGD sequence. This allows for precise control over the spatial arrangement of adhesion cues and the subsequent study of cell behavior.
-
Drug Delivery and Nanoparticle Interactions: The principles of surface modification with this compound can be extended to nanoparticles. Coating nanoparticles with this PEG-thiol linker can improve their biocompatibility and circulation time in vivo by reducing opsonization and uptake by the reticuloendothelial system.
Data Presentation
The following tables summarize quantitative data on the effect of PEGylation on cell behavior. While specific data for this compound is limited, the presented data from studies using similar PEG-thiol molecules provide valuable insights into the expected outcomes.
Table 1: Effect of PEG Surface Density on Cell Viability and Proliferation
| Cell Type | PEG Derivative | Surface Density | Assay | Result | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Thiol-PEG | High | Cell Viability (Live/Dead) | >95% viability, similar to control | [1] |
| MG63 Osteoblast-like Cells | Thiol-PEG | High | Cell Viability (Live/Dead) | >95% viability, similar to control | [1] |
| Caco-2 (Colon Cancer Cells) | PEG 8000 | 10% solution | Proliferation (MTT Assay) | ~4-fold increase over control | [2] |
| Fibroblasts | PEG-grafted Polyurethane | Increasing density | Cell Viability | Increased viability up to a certain density, then decreased | [3] |
Table 2: Effect of PEG Surface Modification on Cell Adhesion Strength
| Cell Type | Surface | Adhesion Strength (MPa) | Method | Reference |
| MG 63 Osteosarcoma Cells | Smooth Titanium | 143 (95% CI: 114, 176) | Laser Spallation | [4] |
| MG 63 Osteosarcoma Cells | Rough Titanium | 292 (95% CI: 267, 306) | Laser Spallation | [4] |
| Fibroblasts | PLL-g-PEG coated glass | Low (qualitative) | Atomic Force Microscopy | [5] |
| Neutrophils | PEG Hydrogel | Low (qualitative) | Microscopic Observation | [6] |
Experimental Protocols
Protocol 1: Surface Modification of Polystyrene Tissue Culture Plates
This protocol describes a two-step process to covalently attach this compound to standard polystyrene tissue culture plates. The first step involves surface activation to introduce amine groups, and the second step is the conjugation of the thiol linker via a maleimide (B117702) crosslinker.
Materials:
-
Polystyrene tissue culture plates
-
Plasma cleaner (optional, but recommended)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar amine-to-thiol crosslinker
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Sterile, deionized (DI) water
Experimental Workflow:
Caption: Workflow for surface modification of polystyrene plates.
Procedure:
-
Surface Activation:
-
Clean polystyrene plates by thoroughly rinsing with DI water and then ethanol. Allow to air dry in a sterile hood.
-
(Optional but recommended) Treat the plates with low-pressure oxygen or argon plasma for 1-5 minutes to generate hydroxyl and carboxyl groups on the surface.
-
In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Add the APTES solution to the culture plates, ensuring the entire surface is covered. Incubate for 4 hours at room temperature with gentle agitation.
-
Aspirate the APTES solution and wash the plates thoroughly with toluene, followed by ethanol, and finally sterile DI water.
-
Dry the amine-modified plates under a stream of nitrogen or in a vacuum oven at 50°C.
-
-
Linker Conjugation:
-
Prepare a 10 mM solution of SMCC in anhydrous DMSO.
-
Add the SMCC solution to the amine-modified plates and incubate for 1 hour at room temperature.
-
Wash the plates three times with DMSO, followed by three times with sterile PBS (pH 7.2-7.5).
-
Immediately prepare a solution of this compound in sterile PBS (pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
Add the this compound solution to the maleimide-activated plates and incubate for 2 hours at room temperature or overnight at 4°C.
-
Aspirate the PEG-thiol solution and wash the plates extensively with sterile PBS.
-
The plates can be sterilized by UV irradiation in a sterile hood before use.
-
Protocol 2: Cell Viability and Proliferation Assays
Materials:
-
PEG-modified and unmodified (control) tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, WST-1)
-
DMSO (for MTT assay)
-
Plate reader
Experimental Workflow:
Caption: Workflow for cell viability and proliferation assays.
Procedure:
-
Seed cells at a desired density (e.g., 5,000-10,000 cells/well in a 96-well plate) onto both the this compound modified plates and unmodified control plates.
-
Incubate the plates for various time points (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
At each time point, add the viability/proliferation reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add DMSO to solubilize the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of viable/proliferating cells on the modified surface relative to the control surface.
Protocol 3: Cell Adhesion Strength Assay (Spinning Disk Method)
This protocol provides a method for quantifying the adhesion strength of cells to the modified surfaces.
Materials:
-
PEG-modified and unmodified (control) circular coverslips
-
Spinning disk apparatus
-
Cells of interest
-
Complete cell culture medium
-
Microscope with a camera
Experimental Workflow:
Caption: Workflow for cell adhesion strength assay.
Procedure:
-
Prepare circular coverslips with and without this compound modification as described in Protocol 1.
-
Seed cells onto the coverslips and allow them to adhere for a defined period (e.g., 24 hours).
-
Mount a coverslip onto the spinning disk apparatus, ensuring it is submerged in culture medium.
-
Apply a range of rotational speeds for a fixed duration (e.g., 5 minutes per speed).
-
After each speed, acquire images from multiple fields of view and count the number of remaining adherent cells.
-
Calculate the shear stress exerted on the cells at each rotational speed.
-
The adhesion strength is determined as the shear stress at which 50% of the cells detach.
Signaling Pathways
The creation of a bio-inert surface using this compound significantly impacts cell adhesion signaling, primarily by preventing the clustering of integrins, which are the key transmembrane receptors that mediate cell-matrix adhesion. This, in turn, inhibits the activation of downstream signaling cascades, most notably the Focal Adhesion Kinase (FAK) pathway.
Inhibition of Focal Adhesion Kinase (FAK) Signaling on PEGylated Surfaces:
On a standard tissue culture surface, adsorbed ECM proteins like fibronectin and vitronectin promote integrin binding and clustering. This clustering leads to the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397). Phosphorylated FAK then serves as a docking site for Src family kinases, leading to further phosphorylation and the activation of downstream pathways that regulate cell spreading, migration, proliferation, and survival.
On a surface modified with this compound, the dense layer of hydrated PEG chains sterically hinders the adsorption of ECM proteins and prevents integrin clustering. As a result, FAK is not recruited and activated, and the downstream signaling cascade is blocked. This leads to reduced cell adhesion, spreading, and the formation of focal adhesions.
Caption: FAK signaling on control vs. PEGylated surfaces.
By understanding and utilizing the properties of this compound, researchers can gain valuable insights into the fundamental mechanisms of cell-surface interactions and develop novel strategies for tissue engineering and drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. Higher Molecular Weight Polyethylene Glycol Increases Cell Proliferation While Improving Barrier Function in an In Vitro Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biofilm and Cell Adhesion Strength on Dental Implant Surfaces via the Laser Spallation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperativity in Adhesion Cluster Formation during Initial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin interactions with immobilized peptides in polyethylene glycol diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Design Utilizing PEG Chain Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of two key moieties: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][3]
Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their advantageous properties. PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, a crucial factor for improving their drug-like properties.[4] The flexibility and tunable length of PEG chains allow for the optimization of the distance and orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[5] The length of the PEG linker is a critical parameter that significantly influences the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation.[1]
Data Presentation: Impact of PEG Linker on PROTAC Performance
The following tables summarize quantitative data on the effect of PEG linker length on the degradation efficiency, solubility, and permeability of various PROTACs.
Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase Ligand | PROTAC | PEG Linker Length (n) | DC50 (nM) | Dmax (%) | Reference |
| BTK | Pomalidomide | MT802 | 8 | <1 | >95 | [6] |
| BTK | CRBN | PROTAC 1 | 4 | 5.2 | ~90 | [7] |
| BTK | CRBN | PROTAC 2 | 8 | 1.8 | >95 | [7] |
| BTK | CRBN | PROTAC 3 | 12 | 2.5 | >95 | [7] |
| Androgen Receptor | VHL | PROTAC A | 4 | 10.4 | >95 | [8] |
| Androgen Receptor | VHL | PROTAC B | 8 | 0.86 | >95 | [8] |
| BCR-ABL | CRBN | PROTAC X | 4 | 620 | ~50 | [9] |
| BCR-ABL | CRBN | PROTAC Y | 8 | <100 | >90 | [9] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Influence of PEG Linker on PROTAC Solubility and Permeability
| PROTAC | PEG Linker Length (n) | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| BRD4 Degrader 1 | 4 | 25 | 0.5 | [10][11] |
| BRD4 Degrader 2 | 8 | 150 | 0.2 | [10][11] |
| Generic PROTAC 1 | 2 | 10 | 1.2 | [10][11] |
| Generic PROTAC 2 | 6 | 80 | 0.8 | [10][11] |
Papp: Apparent permeability coefficient.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by PROTACs and the general experimental workflows for their synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol outlines the synthesis of a PROTAC by coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.[12]
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM
-
TFA
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling
-
Reagents and Materials:
-
Component A-PEGn-NH2 (1.0 eq)
-
Component B-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure described in Step 1, using Component A-PEGn-NH2 and Component B-COOH as the coupling partners.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[3][13]
-
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes the use of the NanoBRET™ assay to monitor the formation of the ternary complex in live cells.[2][14]
-
Materials and Reagents:
-
HEK293 cells
-
Expression vectors for NanoLuc-Target Protein and HaloTag-E3 Ligase
-
Transfection reagent
-
Opti-MEM™
-
PROTAC stock solution
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well plates
-
-
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc-Target Protein and HaloTag-E3 Ligase expression vectors. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor (460 nm) and acceptor (618 nm) emission using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Protocol 4: MTT Assay for Cell Viability
This protocol outlines the MTT assay to assess the effect of PROTAC treatment on cell viability.[15][16]
-
Materials and Reagents:
-
Cell line of interest
-
PROTAC stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Surface Modification Using Thiol-PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification using thiol-polyethylene glycol (thiol-PEG) linkers is a versatile and widely adopted strategy for tailoring the interfacial properties of materials for a broad range of biomedical and biotechnological applications. The covalent attachment of PEG chains to a surface, often referred to as PEGylation, imparts significant benefits, including improved biocompatibility, reduced nonspecific protein adsorption (biofouling), and enhanced stability in biological fluids.[1][2][3] The thiol group provides a robust anchor to various surfaces, particularly noble metals like gold, while the PEG chain offers a hydrophilic and sterically hindering layer.[4][5] This technology is pivotal in fields such as drug delivery, biosensing, tissue engineering, and medical device development.[2][6]
These application notes provide an overview of the common techniques, key applications, and detailed protocols for the surface modification of materials using thiol-PEG linkers.
Key Applications
Thiol-PEG linkers are instrumental in a multitude of applications, primarily due to their ability to create biocompatible and functionalizable surfaces.
-
Drug Delivery: PEGylated nanoparticles exhibit prolonged circulation times in the bloodstream as the PEG layer helps evade the immune system.[7] This "stealth" property is crucial for targeted drug delivery systems, allowing therapeutic agents to reach their intended site of action with higher efficacy and reduced side effects.[2][7][8] Thiol-PEG linkers are commonly used to functionalize gold nanoparticles, liposomes, and polymeric nanoparticles for this purpose.[7][9]
-
Biosensors: In the realm of biosensors, minimizing nonspecific binding of proteins and other biomolecules to the sensor surface is critical for achieving high sensitivity and specificity.[2] Thiol-PEG layers create a non-fouling surface that significantly improves the signal-to-noise ratio in various sensing platforms, including those based on surface plasmon resonance (SPR) and quartz crystal microbalance (QCM).[10][11] The terminal end of the PEG chain can also be functionalized with recognition elements like antibodies or aptamers for specific analyte detection.[10]
-
Implantable Medical Devices: The biocompatibility of medical implants is paramount to prevent adverse immune reactions and ensure long-term performance.[2] PEG coatings on devices such as catheters, stents, and vascular grafts reduce thrombogenicity and prevent the adhesion of cells and proteins, thereby improving their safety and efficacy.[2]
-
Tissue Engineering: In tissue engineering, controlling the cellular response to scaffold materials is essential.[2] Thiol-PEG modification can be used to create surfaces that resist cell adhesion or to present specific ligands that promote desired cellular behaviors, such as adhesion, proliferation, and differentiation.[2]
Quantitative Data Summary
The effectiveness of surface modification with thiol-PEG linkers is often quantified by parameters such as grafting density, layer thickness, and the ability to resist protein adsorption. The following tables summarize key quantitative data from cited literature.
Table 1: Thiol-PEG Grafting Density on Gold Nanoparticles
| PEG Molecular Weight (Da) | Grafting Density (chains/nm²) | Measurement Technique | Reference |
| 2,000 | 1.5 | Experimental | [12] |
| 3,000 | 2.21 | Fluorescamine-based assay | [13] |
| 5,000 | 1.33 | Fluorescamine-based assay | [13] |
| 5,000 | ~0.85 | Fluorescamine-based assay | [13] |
| 20,000 | 0.21 | Fluorescamine-based assay | [13] |
Table 2: Effect of PEG Molecular Weight on Adhesion Suppression
| PEG Molecular Weight (kDa) | Remaining Microbeads on Surface (%) | Substrate | Reference |
| 1 | ~60 | Glass | [14] |
| 3-10 | Essential for suppression | Glass | [14] |
| 5 | ~3 | Glass | [14] |
| 10 | Increased adhesion vs. 5 kDa | Glass | [14] |
| 20 | Increased adhesion vs. 10 kDa | Glass | [14] |
Experimental Protocols
Detailed methodologies for key experiments involving thiol-PEG linkers are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: Surface Modification of Gold Nanoparticles with Thiol-PEG
This protocol describes the functionalization of pre-synthesized gold nanoparticles (AuNPs) with a methoxy-terminated thiol-PEG (mPEG-SH).
Materials:
-
Gold nanoparticle suspension (e.g., 10-20 nm diameter)
-
mPEG-SH (e.g., 5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare mPEG-SH Solution: Dissolve mPEG-SH in nuclease-free water to a final concentration of 1 mg/mL.
-
Incubation: To the AuNP suspension, add the mPEG-SH solution to achieve a significant molar excess of the PEG linker. A common starting point is a ratio of >3 x 10^4 mPEG-SH molecules per nanoparticle.[15]
-
Reaction: Incubate the mixture overnight at room temperature with gentle stirring.[15] This allows for the formation of a self-assembled monolayer of the thiol-PEG on the gold surface.
-
Purification: To remove excess, unbound mPEG-SH, centrifuge the solution. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 17,000 x g for 18 minutes for 16 nm AuNPs).[15]
-
Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS. Repeat the centrifugation and washing steps at least twice to ensure complete removal of unbound PEG.
-
Final Resuspension: After the final wash, resuspend the PEGylated AuNPs in the desired buffer for storage or downstream applications.
Protocol 2: Surface Modification of a Gold-Coated Surface for Biosensing
This protocol outlines the steps for creating a thiol-PEG self-assembled monolayer (SAM) on a gold-coated sensor chip, followed by the activation of a terminal carboxyl group for subsequent bioconjugation.
Materials:
-
Gold-coated sensor chip (e.g., for SPR or QCM)
-
Thiol-PEG-COOH (e.g., 5 kDa)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
MES buffer (0.1 M, pH 4.7-6.0)[16]
-
PBS (pH 7.4)
-
Amine-containing ligand (e.g., antibody, protein) for immobilization
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold surface by rinsing with ethanol and then deionized water. Dry the surface under a gentle stream of nitrogen.
-
SAM Formation: Prepare a solution of Thiol-PEG-COOH in ethanol (e.g., 1 mM). Immerse the cleaned gold substrate in this solution and incubate for at least 12-18 hours at room temperature to allow for the formation of a dense SAM.
-
Rinsing: After incubation, rinse the substrate thoroughly with ethanol and then deionized water to remove any non-covalently bound PEG linkers. Dry the surface with nitrogen.
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in MES buffer.
-
Mix equal volumes of the EDC and NHS solutions.
-
Immediately apply the EDC/NHS mixture to the Thiol-PEG-COOH functionalized surface and incubate for 15-30 minutes at room temperature.[16] This reaction activates the carboxyl groups to form reactive NHS esters.
-
-
Washing: Wash the surface with MES buffer to remove excess EDC and NHS.[16]
-
Ligand Immobilization:
-
Dissolve the amine-containing ligand in PBS (pH 7.4) at the desired concentration.
-
Apply the ligand solution to the activated surface and incubate for 1-2 hours at room temperature.[16] The primary amines on the ligand will react with the NHS esters to form stable amide bonds.
-
-
Quenching: To deactivate any remaining NHS esters, incubate the surface with a quenching solution such as 1 M ethanolamine-HCl (pH 8.5) or a buffer containing primary amines like Tris for 10-15 minutes.[16]
-
Final Wash: Wash the surface extensively with PBS to remove any non-covalently bound ligand. The surface is now ready for use in biosensing applications.
Visualizations
The following diagrams illustrate key workflows and concepts related to surface modification with thiol-PEG linkers.
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. hydromer.com [hydromer.com]
- 3. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. updates.reinste.com [updates.reinste.com]
- 5. research.unipd.it [research.unipd.it]
- 6. labinsights.nl [labinsights.nl]
- 7. amt.tstu.ru [amt.tstu.ru]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vislab.ucr.edu [vislab.ucr.edu]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com [confluore.com]
Troubleshooting & Optimization
troubleshooting poor m-PEG8-amide-C10-Thiol solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG8-amide-C10-Thiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Troubleshooting Poor Solubility
Issue: I am having difficulty dissolving this compound. It is either not dissolving completely or is precipitating out of solution.
The solubility of this compound is influenced by its amphiphilic nature. The methoxy-PEG8 portion of the molecule is hydrophilic and promotes solubility in aqueous solutions, while the C10 alkyl chain is hydrophobic, which can lead to poor solubility in water.[1] The amide linkage also contributes to the overall polarity and hydrogen bonding capacity of the molecule.
Below is a step-by-step guide to effectively dissolve and handle this compound.
Recommended Dissolution Protocol
For optimal results, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.[2] Direct dissolution in aqueous buffers is often challenging and can lead to the formation of micelles or precipitation.
Step 1: Preparation of a Stock Solution in an Organic Solvent
-
Select an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are recommended solvents for preparing stock solutions of PEG-thiol reagents.[3]
-
Equilibrate the vial. Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can affect the stability of the compound.
-
Dissolve the compound. Add the desired volume of the chosen organic solvent to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution. Gently vortex or sonicate the solution to ensure the compound is fully dissolved. The solution should be clear and free of any visible particulates.
-
Storage of the stock solution. Store the stock solution at -20°C or -80°C for long-term stability. To minimize exposure to air and moisture, consider storing under an inert gas like argon or nitrogen.
Step 2: Dilution into Aqueous Buffers
-
Pre-warm the aqueous buffer. Before adding the stock solution, warm your target aqueous buffer (e.g., PBS, Tris) to the experimental temperature (e.g., 37°C). This can help prevent "temperature shock" that may cause the compound to precipitate.
-
Perform a gradient dilution. To avoid precipitation upon direct dilution, it is advisable to perform a serial dilution. First, dilute the high-concentration organic stock solution with the same organic solvent to create an intermediate concentration.
-
Add the diluted stock to the aqueous buffer. Slowly add the intermediate organic stock solution to the pre-warmed aqueous buffer while gently vortexing. Aim to keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically below 1%, and ideally below 0.5%) to avoid affecting your experiment.
Solvent Compatibility Table
The following table provides a summary of recommended and non-recommended solvents for this compound based on the general solubility of similar PEGylated compounds.
| Solvent Class | Recommended Solvents | Generally Not Recommended for Direct Dissolution |
| Organic Solvents | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Hexane, Ether |
| Aqueous Solutions | Not recommended for initial dissolution. | Water, PBS, Tris buffer |
Troubleshooting Flowchart
If you continue to experience solubility issues, follow this troubleshooting workflow.
Caption: A flowchart for troubleshooting poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or forming a precipitate in my aqueous buffer?
A1: This is likely due to the hydrophobic C10 alkyl chain of the molecule, which can cause it to aggregate or precipitate in aqueous solutions, especially at higher concentrations. To resolve this, it is crucial to first dissolve the compound in an organic solvent like DMSO or DMF to create a stock solution and then carefully dilute it into your aqueous buffer, preferably using a gradient dilution method as described in the protocol above.
Q2: What is the recommended storage condition for this compound?
A2: For long-term stability, the solid compound should be stored at -20°C. Stock solutions prepared in DMSO or DMF should also be stored at -20°C or -80°C. It is important to protect the compound from moisture and air, as the thiol group can be susceptible to oxidation.
Q3: Can I sonicate the solution to improve solubility?
A3: Yes, gentle sonication can be used to aid in the dissolution of this compound in both the initial organic stock solution and the final aqueous solution. However, avoid excessive or prolonged sonication, as it may potentially degrade the molecule.
Q4: Does the pH of the aqueous buffer matter for solubility?
A4: The pH of the aqueous buffer can influence the stability of the thiol group. While the this compound does not have a readily ionizable group that would significantly alter its solubility within a typical biological pH range, it is generally recommended to work in buffers with a pH between 6.0 and 7.5 to minimize the oxidation of the thiol group to a disulfide.
Q5: How does the PEG chain length affect solubility?
A5: The polyethylene (B3416737) glycol (PEG) component of the molecule is known to increase the aqueous solubility of PROTACs and other molecules.[4][5] The eight repeating units of ethylene (B1197577) glycol in this compound enhance its hydrophilicity. However, this is counteracted by the hydrophobic C10 alkyl chain. For similar molecules, a longer PEG chain would generally impart greater aqueous solubility.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Allow the vial containing this compound to equilibrate to room temperature.
-
Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need the appropriate mass based on the molecular weight.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the solid is dispersed.
-
If necessary, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Logical Relationship of Compound Structure to Solubility
Caption: The relationship between the structural components of this compound and its overall solubility characteristics.
References
overcoming aggregation with m-PEG8-amide-C10-Thiol conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG8-amide-C10-Thiol conjugates. It specifically addresses challenges related to aggregation and offers practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation when working with this compound?
A1: The primary cause of aggregation is the oxidation of the terminal thiol (-SH) groups on two separate PEG molecules. This oxidation forms a disulfide bond (-S-S-), linking the molecules together and leading to insolubility and precipitation.[1][2] This process is accelerated by dissolved oxygen, slightly alkaline pH, and the presence of trace metal ions which can catalyze the oxidation.[1][3]
Q2: How does pH affect the stability and reactivity of the thiol conjugate?
A2: The pH of the solution is a critical factor. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[3][4] At pH values above the thiol's pKa (typically ~8.5), the more reactive thiolate form predominates, which is highly susceptible to oxidation and disulfide bond formation.[1] For conjugation reactions, such as with maleimides, a pH range of 6.5-7.5 is optimal to balance reactivity with stability, as the reaction rate slows considerably at more acidic pHs.[1][5]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidative degradation, this compound should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[6][7][8] If a stock solution is required, it should be prepared fresh in a degassed, anhydrous solvent like DMSO and used immediately.[5] For short-term storage of solutions, use degassed acidic buffers (pH < 6.5) and store at 4°C.[3][5]
Q4: Can I use common buffers like PBS for my conjugation reaction?
A4: Yes, buffers like PBS, HEPES, and Tris are suitable for conjugation reactions, provided they are within the optimal pH range of 7.0-7.5 and do not contain any interfering thiol compounds.[2] It is crucial to degas the buffer immediately before use to remove dissolved oxygen.[2][9] Adding a chelating agent like EDTA can also help by sequestering trace metal ions that catalyze oxidation.[1]
Troubleshooting Guide: Aggregation Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: My this compound solution is cloudy or has visible precipitate immediately after solubilization.
| Possible Cause | Solution |
| Oxidation during storage/handling: The thiol has oxidized to form disulfide bonds, leading to insoluble aggregates.[1] | Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to break the disulfide bonds. Add a 2-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5][10] TCEP is compatible with subsequent maleimide (B117702) conjugation reactions and does not need to be removed.[10] |
| Poor Solubility: The chosen solvent is not appropriate, or the concentration is too high. | m-PEG-thiol conjugates are generally soluble in water and DMSO.[6][11] If using an organic solvent, ensure it is anhydrous.[5][7] If precipitation occurs, try sonicating the solution or gently warming it.[7] Consider reducing the working concentration. |
| Contaminated Reagents: Buffers or solvents contain oxidizing contaminants or trace metals.[1][7] | Prepare fresh buffers using high-purity, degassed water. Add 1-5 mM EDTA to chelate metal ions.[1] Use high-purity, anhydrous solvents for preparing stock solutions.[7] |
Problem 2: My conjugate solution becomes cloudy during or after a conjugation reaction (e.g., with a maleimide-functionalized protein or nanoparticle).
| Possible Cause | Solution |
| Incorrect pH: The reaction pH is too high ( > 7.5), accelerating the oxidation of unreacted thiol groups.[1][12] | Ensure the reaction buffer is maintained between pH 6.5 and 7.5.[12] This range is optimal for the thiol-maleimide reaction while minimizing thiol oxidation.[1][12] |
| Presence of Oxygen: Dissolved oxygen in the reaction buffer is oxidizing the thiol groups.[3][9] | Degas all buffers and solutions thoroughly before starting the reaction by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2][9] Perform the reaction under an inert atmosphere if possible. |
| Prolonged Reaction Time: Leaving the reaction to proceed for too long can allow for side reactions and oxidation to occur. | Monitor the reaction progress. Thiol-maleimide reactions are generally fast and can be complete within 2 hours at room temperature.[1][5] Once complete, quench any excess maleimide with a small-molecule thiol like cysteine to prevent further reactions.[5] |
| Instability of the Conjugate: The resulting PEGylated molecule (e.g., a PEGylated protein) itself has poor solubility under the reaction conditions. | After conjugation, proceed immediately to purification steps (e.g., size exclusion chromatography) to transfer the conjugate into a more suitable storage buffer.[5] The final buffer may require optimization (e.g., different pH or additives) to maintain the stability of the final product. |
Experimental Protocols
Protocol 1: General Solubilization and Handling of this compound
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Work under an inert atmosphere (e.g., in a glovebox or using a stream of argon/nitrogen) whenever possible.
-
Prepare all buffers and solvents. Degas aqueous buffers by sparging with nitrogen or argon for at least 15-20 minutes. Use anhydrous grade DMSO or DMF for stock solutions.[5]
-
To prepare a stock solution, dissolve the solid PEG-thiol in a minimal amount of anhydrous DMSO.[5]
-
For direct use in aqueous reactions, weigh the desired amount and dissolve it in freshly degassed buffer (pH 6.5-7.5) containing 1-5 mM EDTA. Use the solution immediately.
Protocol 2: Reversing Disulfide-Mediated Aggregation
-
To your aggregated PEG-thiol solution, add a stock solution of TCEP (Tris(2-carboxyethyl)phosphine) to achieve a final 2-10 fold molar excess over the thiol.[5]
-
Incubate the mixture at room temperature for 30-60 minutes with gentle mixing.
-
The solution should clarify as the disulfide bonds are reduced back to free thiols.
-
This solution can often be used directly in subsequent conjugation steps, especially with maleimides, as TCEP does not interfere with the reaction.[10]
Protocol 3: General Thiol-Maleimide Conjugation
-
Prepare the maleimide-activated molecule (e.g., protein) in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. The buffer should contain 1-5 mM EDTA.
-
Prepare the this compound solution immediately before use in the same degassed buffer.
-
Add the PEG-thiol solution to the maleimide-activated molecule solution. A 10-20 fold molar excess of the PEG-thiol is a common starting point, but this should be optimized.[5]
-
Flush the headspace of the reaction vial with an inert gas, seal, and protect from light.
-
Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.[5]
-
(Optional) Quench the reaction by adding a small-molecule thiol (e.g., cysteine or 2-mercaptoethanol) to consume any unreacted maleimide groups.[5]
-
Proceed immediately with the purification of the conjugate using a suitable method like Size Exclusion Chromatography (SEC) or dialysis to remove excess PEG-thiol and other reagents.[5]
Visual Guides
Caption: A troubleshooting flowchart for diagnosing and solving aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thiol PEG, mPEG-SH [nanocs.net]
- 7. benchchem.com [benchchem.com]
- 8. m-PEG-thiol, MW 1,000 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
Navigating the PROTAC Hook Effect: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the "hook effect," a common experimental artifact in PROTAC research.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, which can be misleading if not properly understood.[2][3] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, the efficacy paradoxically decreases.[2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][2][4] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[2][5] However, when the PROTAC concentration is excessively high, the PROTAC molecules are more likely to independently bind to either the target protein or the E3 ligase, forming inactive "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[2][6] These binary complexes are unable to bring the target protein and the E3 ligase into proximity, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2]
Q3: What are the experimental consequences of the hook effect?
Q4: My PROTAC shows no degradation at any tested concentration. What could be the problem?
A4: If you observe no degradation across your concentration range, consider the following possibilities:
-
The Hook Effect: It's possible that all your tested concentrations are too high and fall within the hook effect region. You should test a much broader range of concentrations, including very low (picomolar) levels.[2]
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[1][4] Consider performing a permeability assay to assess cellular uptake.
-
Low E3 Ligase Expression: The specific E3 ligase that your PROTAC is designed to recruit must be present in your cell line. You can confirm its expression level using techniques like Western blotting or qPCR.[1]
-
Compound Integrity: Ensure your PROTAC is stored correctly and has not degraded. It is always best to use freshly prepared stock solutions.[1]
Q5: How can I confirm that the observed protein degradation is proteasome-dependent?
A5: To verify that the degradation is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132).[1] If the degradation of your target protein is blocked or reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is indeed proteasome-dependent.[1]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the hook effect.[2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is seen.[2]
-
Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) from your dose-response curve. For subsequent experiments, use concentrations at or below this optimal level.[1][2]
-
Assess Ternary Complex Formation: Employ biophysical assays like NanoBRET, TR-FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at various PROTAC concentrations.[7][8] This will help you correlate ternary complex formation with the observed degradation profile.
-
Problem 2: I am not observing any protein degradation at my initial tested concentrations.
-
Likely Cause: This could be due to several factors, including testing concentrations that are too high (in the hook effect region) or too low, an inactive PROTAC, or issues with the experimental system.[2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is crucial to test a very broad range of concentrations, for instance, from 1 pM to 100 µM, to ensure you are not missing the active window.[2]
-
Verify Target Engagement: Before concluding that the PROTAC is inactive, confirm that it can bind to both the target protein and the E3 ligase. Techniques like Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement in cells.[9][10]
-
Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment at a fixed, optimal concentration to determine the ideal treatment duration.[1]
-
Check Cell Line and E3 Ligase Expression: Ensure your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol allows for the visualization and quantification of target protein degradation across a range of PROTAC concentrations.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[1]
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to your target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.[1]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.[1]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol can be used to confirm the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Cell Treatment: Treat cells with the desired concentrations of your PROTAC. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.[2]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the E3 ligase by Western blotting using an antibody specific to the E3 ligase.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay provides real-time monitoring of ternary complex formation.[5]
-
Principle: This assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor.[2] One of the interacting proteins (e.g., the target protein) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®. When the PROTAC brings these two proteins into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, generating a detectable signal.[2][5]
-
Materials:
-
Cells expressing NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.
-
NanoBRET™ Nano-Glo® Vivazine Substrate.
-
HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
-
White, opaque 96-well or 384-well plates.
-
A luminometer capable of measuring dual-filtered luminescence.
-
-
Procedure:
-
Seed the engineered cells in the assay plates.
-
Add the HaloTag® NanoBRET™ 618 Ligand and the PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.
-
Data Presentation
Table 1: Representative Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.50 |
| 10 | 0.20 |
| 100 | 0.10 (Dmax) |
| 1000 | 0.35 |
| 10000 | 0.70 |
This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and a reduction in efficacy at higher concentrations.[1]
Table 2: Representative Time-Course Data for PROTAC Activity
| Incubation Time (hours) | Normalized Target Protein Level (at optimal concentration) |
| 0 | 1.00 |
| 2 | 0.75 |
| 4 | 0.40 |
| 8 | 0.15 (Max Degradation) |
| 16 | 0.25 |
| 24 | 0.30 |
This table shows that the maximal degradation is achieved after 8 hours of incubation at the optimal PROTAC concentration.[1]
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. pelagobio.com [pelagobio.com]
- 10. pelagobio.com [pelagobio.com]
Technical Support Center: Improving the Stability of m-PEG8-amide-C10-Thiol in Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stabilization of m-PEG8-amide-C10-Thiol in solution to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a molecule featuring a thiol group (-SH), a C10 hydrocarbon chain, and an eight-unit polyethylene (B3416737) glycol (PEG) chain with a terminal methoxy (B1213986) group. It is often utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules designed to induce targeted protein degradation.[1] The thiol group allows for covalent attachment to proteins or other molecules, while the PEG chain enhances solubility and biocompatibility.[2]
Q2: What are the primary causes of instability for this compound in solution? A2: The main stability issue for this compound is the high susceptibility of its terminal thiol group to oxidation. This oxidation process can lead to the formation of an inactive disulfide dimer. Factors that accelerate this degradation include elevated pH, the presence of dissolved oxygen, and exposure to certain metal ions. Furthermore, the PEG component of the molecule can undergo degradation when exposed to UV radiation.[3]
Q3: What are the recommended storage conditions for this compound? A3: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container in a cool, well-ventilated area, as recommended by its Material Safety Data Sheet (MSDS).[4] For optimal preservation, storage at -20°C or below is advised, with protection from moisture and light. Always refer to the Certificate of Analysis for specific storage instructions.[1]
Q4: Which solvents should be used to dissolve this compound? A4: While specific solubility data can vary, PEGylated molecules with alkyl chains are generally soluble in a variety of organic solvents and aqueous solutions. For preparing stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are common choices. When preparing aqueous working solutions, it is critical to use deoxygenated buffers to minimize the rate of thiol oxidation.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no thiol reactivity in conjugation reactions | The thiol group has oxidized to a disulfide. | • Prepare solutions immediately before use with deoxygenated buffers.• Introduce a mild, non-thiol-containing reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), to the solution to reverse disulfide formation.• Before sealing the container, purge both the solution and the headspace with an inert gas like argon or nitrogen. |
| Compound precipitates from aqueous solution | The concentration exceeds the solubility limit under the current solution conditions (e.g., pH, ionic strength). | • First, dissolve the compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO), then titrate in the aqueous buffer while vortexing.• Conduct solubility tests across a range of pH values and buffer strengths to identify optimal conditions. |
| Inconsistent experimental outcomes | The stock solution has degraded due to improper storage or handling. | • To avoid the damaging effects of repeated freeze-thaw cycles and exposure to atmospheric oxygen, aliquot the stock solution into single-use vials.• For long-term preservation, store these aliquots at -80°C.• Before use, verify the integrity of the thiol group in older stock solutions using a quantification method such as an Ellman's assay. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the preparation of an this compound solution while minimizing oxidative degradation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Deoxygenated buffer (e.g., PBS, pH 7.4)
-
Inert gas (argon or nitrogen)
-
Sterile, sealable vials
Procedure:
-
Buffer Deoxygenation: To remove dissolved oxygen, sparge the buffer with an inert gas (argon or nitrogen) for a minimum of 30 minutes.
-
Stock Solution Preparation:
-
Before opening, allow the vial of solid this compound to reach room temperature to prevent condensation.
-
Dissolve the required mass of the compound in a small volume of anhydrous DMSO in a sterile vial.
-
Ensure complete dissolution by brief vortexing.
-
-
Working Solution Preparation:
-
Gradually add the deoxygenated buffer to the DMSO stock solution to reach the final desired concentration.
-
If the final solution is in a vial, flush the headspace with inert gas before sealing.
-
-
Storage:
-
For immediate use, maintain the solution on ice.
-
For short-term storage (up to 24 hours), store at 4°C.
-
For long-term storage, create single-use aliquots of the stock solution, purge with inert gas, and store at -80°C.
-
Protocol 2: Quantification of Free Thiol Content with Ellman's Reagent
This method allows for the assessment of this compound stability by quantifying the concentration of the reactive free thiol.
Materials:
-
Solution of this compound
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine (or another thiol standard) for calibration curve
-
UV-Vis spectrophotometer
Procedure:
-
DTNB Solution Preparation: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.
-
Standard Curve Generation:
-
Create a dilution series of cysteine with known concentrations in the reaction buffer.
-
Add a specific volume of the DTNB solution to each standard.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of each standard at 412 nm.
-
Construct a standard curve by plotting absorbance against the molar concentration of the thiol.
-
-
Sample Analysis:
-
Add a known volume of your this compound solution to the reaction buffer.
-
Introduce the DTNB solution to initiate the reaction.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Concentration Determination:
-
Use the standard curve to calculate the molar concentration of free thiol in your sample.
-
Compare the measured concentration to the theoretical concentration to evaluate the stability of your solution.
-
Visualizations
Caption: A flowchart for troubleshooting low thiol reactivity.
Caption: An experimental workflow for assessing thiol stability over time.
Caption: The reversible oxidation-reduction of the thiol group.
References
identifying and minimizing reaction byproducts of m-PEG8-amide-C10-Thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize reaction byproducts when working with m-PEG8-amide-C10-Thiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eight units, which imparts hydrophilicity and can improve the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] This PEG chain is connected via an amide bond to a C10 alkyl chain, which provides a spacer, and terminates in a thiol group. The thiol group is highly reactive towards specific functional groups, making this linker ideal for bioconjugation.[1][3] A primary application for this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4]
Q2: What are the most common potential byproducts I should be aware of when using this compound?
A2: The most common byproducts arise from the reactivity of the thiol group and potential side reactions during conjugation. These include:
-
Disulfide-Bonded Dimer: The thiol group is susceptible to oxidation, leading to the formation of a disulfide-bonded dimer of the linker. This is often the most prevalent impurity.
-
Byproducts from Thiol-Maleimide Conjugation: If you are reacting the thiol with a maleimide-containing molecule, you can encounter byproducts such as hydrolyzed maleimide (B117702) on your starting material and potential for retro-Michael addition, which can lead to off-target reactions.[5][6]
-
Thiol-Disulfide Exchange: The thiol group can react with existing disulfide bonds in your target molecule (e.g., a protein), leading to scrambling of native disulfide bridges.[7][8][9][10]
-
Residual Reagents from Synthesis: If the linker is synthesized in-house, byproducts from the amide bond formation step, such as those from coupling reagents, could be present.
Q3: How can I prevent the formation of the disulfide-bonded dimer?
A3: To minimize the formation of the disulfide dimer, it is crucial to work under inert conditions. This includes using degassed buffers and solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon).[11] The addition of a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), can help to maintain the thiol in its reduced, reactive state. However, the concentration of the reducing agent must be carefully optimized as excess can interfere with certain conjugation reactions, such as thiol-maleimide chemistry.[12]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows one or more unexpected peaks in addition to your starting material and desired product.
Possible Causes & Solutions:
| Potential Cause | Identification Method | Solution |
| Disulfide-Bonded Dimer | Mass Spectrometry (MS) will show a mass corresponding to (2 x MW of linker) - 2. | Use degassed buffers, work under an inert atmosphere, and consider adding a small amount of a reducing agent like TCEP.[12] |
| Hydrolyzed Conjugation Partner (e.g., Maleimide) | MS analysis of the reaction mixture will show a peak corresponding to the mass of your conjugation partner + 18 (mass of water). | Ensure your maleimide-functionalized molecule is stored under dry conditions and use it promptly after dissolving. |
| Byproduct of Coupling Reagents (if synthesized) | Compare the HPLC profile to the starting materials and coupling agents used in the synthesis. MS can help identify the mass of the impurity. | Purify the linker thoroughly before use, for example, by flash chromatography or preparative HPLC. |
| Thiol-Disulfide Exchange with Target | MS analysis of the product will show masses that do not correspond to the expected conjugate. Peptide mapping or intact mass analysis of a protein conjugate can confirm disulfide scrambling. | If your target has disulfide bonds, consider using a milder reducing agent or optimizing the reaction pH and temperature to minimize exchange. |
Issue 2: Low Conjugation Yield
Symptom: The conversion of your starting materials to the desired conjugate is inefficient.
Possible Causes & Solutions:
| Potential Cause | Verification | Solution | | :--- | :--- | | Oxidation of Thiol | Confirm the presence of the disulfide dimer by HPLC-MS. | Pre-treat the linker with a reducing agent like TCEP and remove the excess before adding the conjugation partner.[12][13] | | Incorrect pH of Reaction Buffer | Check the pH of your reaction buffer. | For thiol-maleimide reactions, the optimal pH is typically between 6.5 and 7.5.[2] For other thiol-reactive chemistries, consult the relevant literature for optimal pH ranges. | | Steric Hindrance | The PEG chain itself can sometimes cause steric hindrance.[1] | Consider a linker with a different length PEG chain or a different spacer arm. | | Hydrolysis of Reaction Partner | Analyze the stability of your conjugation partner (e.g., maleimide) in the reaction buffer over time. | Use fresh reagents and optimize reaction times to favor conjugation over hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Maleimide-Functionalized Molecule
-
Preparation of Reagents:
-
Dissolve the this compound in a degassed buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2.
-
Dissolve the maleimide-containing molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Reduction of Thiol (Optional):
-
If significant disulfide dimer is present, treat the thiol linker solution with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.
-
Crucially, remove the excess TCEP using a desalting column before proceeding, as it can react with the maleimide.[13]
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the maleimide-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
To stop the reaction, add a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any unreacted maleimide.
-
-
Purification:
Protocol 2: Characterization by HPLC-MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Detection: UV detection at 214 nm and 280 nm, and mass spectrometry in positive ion mode.
-
Analysis:
-
Integrate the peaks in the UV chromatogram to assess purity.
-
Analyze the mass spectra to confirm the identity of the desired product and identify any potential byproducts based on their mass-to-charge ratio.
-
Visualizing Workflows and Byproduct Formation
Caption: Potential reaction pathways and byproduct formation for this compound.
Caption: Troubleshooting workflow for low yield in thiol-maleimide conjugation reactions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. confluore.com [confluore.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. Membrane-Based Hybrid Method for Purifying PEGylated Proteins | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Conjugation Efficiency of m-PEG8-amide-C10-Thiol
Welcome to the technical support center for m-PEG8-amide-C10-Thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the conjugation of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency is a common issue that can arise from several factors, ranging from reagent stability to suboptimal reaction conditions. Follow this systematic guide to troubleshoot the problem.
1. Assess the Reactivity of Your Thiol-Reactive Partner (e.g., Maleimide-functionalized molecule):
-
Potential Cause: Hydrolysis of the maleimide (B117702) ring, particularly at pH levels above 7.5, can render it inactive for conjugation.[1][2]
-
Solution:
-
Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1][3]
-
If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.5-7.0) and store at 4°C for very short durations.[1] Long-term storage of maleimide-functionalized molecules is not recommended. Storage at 4°C for 7 days can lead to a ~10% decrease in reactivity, while storage at 20°C can result in a ~40% loss of reactivity.[1][4]
-
2. Verify the Availability of the Free Thiol on this compound:
-
Potential Cause: The thiol group (-SH) on your PEG linker is susceptible to oxidation, leading to the formation of disulfide bonds (S-S), which are unreactive with maleimides.[1] This oxidation can be catalyzed by the presence of divalent metals.[1]
-
Solution:
-
Reduce Disulfide Bonds: If your this compound has formed disulfide dimers, it must be reduced prior to conjugation.
-
Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1][3] A 10-100 fold molar excess of TCEP can be used.[3]
-
Alternatively, DTT (dithiothreitol) can be used, but excess DTT must be removed before adding the maleimide-containing molecule, as it will compete for the reaction.[1][3]
-
-
Prevent Oxidation: Degas your buffers to remove dissolved oxygen, which can promote thiol oxidation.[1]
-
3. Optimize Reaction Conditions:
-
Potential Cause: The pH of the reaction buffer is critical for efficient and specific conjugation.[1]
-
Solution:
-
The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1]
-
At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[1][2]
-
At pH values below 6.5, the reaction rate slows down because the thiol is less likely to be in its reactive thiolate anion form.[1]
-
-
Potential Cause: An incorrect molar ratio of the maleimide-functionalized molecule to the this compound can significantly impact conjugation efficiency.[1]
-
Solution:
-
A 10-20 fold molar excess of the maleimide-containing molecule is often a good starting point for small molecules.[1][3][5]
-
However, for larger molecules or when steric hindrance might be a factor, the optimal ratio should be determined empirically. For example, studies have shown that for a small peptide, a 2:1 maleimide to thiol ratio was optimal, while a larger nanobody required a 5:1 ratio for the best results.[4][6]
-
Question: Why am I observing non-specific conjugation or side reactions?
Answer: Non-specific conjugation can occur if other nucleophilic groups on your molecule react with the maleimide.
-
Potential Cause: At pH values above 7.5, the reaction of maleimides with primary amines (e.g., lysine (B10760008) residues) becomes more significant, leading to non-specific labeling.[7]
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols.[1][2]
-
Potential Cause: If using a reducing agent like DTT, its free thiols will compete with the this compound for reaction with the maleimide.[1]
-
Solution: If using DTT, ensure its complete removal after the reduction step, for instance, by using a desalting column.[3] Alternatively, use a non-thiol-containing reducing agent like TCEP.[1][3]
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound and the maleimide-functionalized molecule?
For the maleimide-functionalized molecule, it is best to prepare a stock solution in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and add it to the aqueous reaction buffer immediately before use.[1][3] this compound is generally soluble in aqueous buffers, but can also be dissolved in organic solvents.
2. What is the ideal reaction time and temperature for the conjugation?
The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.[5] Reaction times can be optimized, with some studies showing high efficiency within 30 minutes to 2 hours.[4][6]
3. How can I monitor the progress of the conjugation reaction?
The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to observe the depletion of starting materials and the formation of the conjugate. Mass spectrometry can be used to confirm the identity of the product.
4. How should I purify the final PEGylated conjugate?
Purification can be achieved using methods like size-exclusion chromatography (SEC) or dialysis to separate the conjugate from unreacted PEG linker and other small molecules.[5] For larger protein conjugates, hydrophobic interaction chromatography may also be an option.[8]
5. What is the stability of the resulting thioether bond?
The thioether bond formed between the thiol and the maleimide is generally stable. However, the succinimide (B58015) ring can undergo hydrolysis at higher pH, but the resulting ring-opened structure is stable.[2] There is also a possibility of retro-Michael reactions (thiol exchange) with other thiols, such as glutathione, which can be a concern in biological systems.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to guide your experimental design.
Table 1: Effect of Molar Ratio on Conjugation Efficiency
| Molecule 1 | Molecule 2 | Maleimide:Thiol Molar Ratio | Conjugation Efficiency (%) | Reference |
| Maleimide-functionalized Nanoparticles | cRGDfK (peptide) | 2:1 | 84 ± 4 | [4][6] |
| Maleimide-functionalized Nanoparticles | 11A4 (nanobody) | 5:1 | 58 ± 12 | [4][6] |
| Maleimide Dye | Protein | 10:1 to 20:1 | Recommended starting range | [1][3] |
Table 2: Impact of Storage Conditions on Maleimide Reactivity
| Storage Temperature (°C) | Storage Duration (days) | Decrease in Reactivity (%) | Reference |
| 4 | 7 | ~10 | [1][4] |
| 20 | 7 | ~40 | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Maleimide-Functionalized Molecule
-
Preparation of Reagents:
-
Prepare a reaction buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-7.2. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.[1]
-
Dissolve the this compound in the degassed reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).[3]
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the this compound solution may contain oxidized dimers, add a 10-20 fold molar excess of TCEP to the solution.
-
Incubate at room temperature for 20-30 minutes.[3]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[5]
-
Visualizations
Below are diagrams illustrating key workflows and concepts described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
PROTAC Synthesis with Long PEG Linkers: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis-Targeting Chimeras (PROTACs) featuring long Polyethylene Glycol (PEG) linkers. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why use long PEG linkers in PROTAC design?
Long PEG linkers are primarily incorporated into PROTAC design to enhance the physicochemical properties of the molecule. Due to their hydrophilic nature, PEG linkers can significantly improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[1][2] This improved solubility can be beneficial for formulation and bioavailability.[1] Additionally, the flexibility of long PEG linkers can provide the necessary conformational freedom for the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for target ubiquitination and degradation.[3] Longer linkers may also be necessary to span larger distances for target proteins with deep binding pockets or E3 ligases with less accessible surfaces.[4]
Q2: What are the main challenges in synthesizing PROTACs with long PEG linkers?
The synthesis of PROTACs with long PEG linkers presents several challenges. These molecules often have high molecular weights and increased flexibility, which can lead to difficulties during purification, such as broad peaks and poor separation in chromatography. The synthesis itself can be more complex and costly compared to PROTACs with shorter, simpler linkers.[2] Furthermore, achieving good cell permeability can be a balancing act, as the increased hydrophilicity from a long PEG linker can sometimes hinder passive diffusion across the lipophilic cell membrane.[3][5] There is also a risk of reduced metabolic stability in vivo for PEG linkers compared to more rigid alkyl-based linkers.[2]
Q3: How does the length of a long PEG linker impact PROTAC efficacy?
The length of the PEG linker is a critical determinant of PROTAC efficacy, which is often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to an unstable or unproductive ternary complex, where the target protein and E3 ligase are not brought into the optimal proximity and orientation for efficient ubiquitin transfer.[3][5] Excessively long linkers can also contribute to an increased "hook effect," where at high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[3][5] Therefore, the optimal linker length must be empirically determined for each specific target protein and E3 ligase pair.
Q4: What are the key analytical techniques for characterizing PROTACs with long PEG linkers?
The characterization of PROTACs with long PEG linkers is crucial to confirm their identity, purity, and integrity. The primary techniques used include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the final PROTAC and key intermediates. For these large molecules, 2D NMR techniques may be necessary to resolve complex spectra.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact molecular weight of the PROTAC.[5] Liquid chromatography-mass spectrometry (LC-MS) is used throughout the synthesis to monitor reaction progress and assess the purity of intermediates and the final product.[5][7]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final PROTAC, while preparative HPLC is the standard method for purification.[5][7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Synthetic Yield | Incomplete amide coupling or click chemistry reaction: Steric hindrance from the long, flexible PEG chain can slow down reaction kinetics. | - Increase the reaction time and/or temperature.- Use a higher excess of coupling reagents (e.g., HATU, HOBt) or catalyst (for click chemistry).- Consider using a more reactive E3 ligase or target protein ligand derivative if possible.- Monitor the reaction closely by LC-MS to determine the optimal reaction time.[5][7] |
| Degradation of starting materials or product: Some functional groups may be sensitive to the reaction conditions. | - Ensure all reagents and solvents are anhydrous, especially for amide coupling reactions.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Choose milder reaction conditions if possible. | |
| Difficult Purification (Broad peaks, poor separation in HPLC) | High molecular weight and flexibility of the PROTAC: Long PEG linkers can lead to multiple conformations, resulting in broad peaks. | - Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting species.[8]- Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid).- Consider using a larger pore size column for these high molecular weight molecules.- If aggregation is suspected, try dissolving the sample in a solvent known to disrupt aggregates (e.g., DMSO) before injection. |
| Co-elution with unreacted starting materials or byproducts: Similar polarities can make separation challenging. | - If the starting materials have significantly different polarities, consider a preliminary purification step using flash column chromatography before preparative HPLC.[7]- If using a protecting group strategy, ensure complete deprotection before the final coupling step to avoid the formation of closely related impurities. | |
| Low or No Target Degradation | Suboptimal linker length: The linker may be too long or too short for efficient ternary complex formation. | - Synthesize a library of PROTACs with varying long PEG linker lengths (e.g., PEG8, PEG12, PEG16) to empirically determine the optimal length for your specific target and E3 ligase.[9] |
| Poor cell permeability: The increased hydrophilicity of the long PEG linker may be hindering cell entry. | - While counterintuitive for PEG linkers, excessive PEGylation can decrease cellular uptake.[5] Consider synthesizing PROTACs with slightly shorter long PEG linkers or hybrid linkers containing both PEG and alkyl chains to balance solubility and permeability. | |
| Inefficient ternary complex formation: The flexibility of the long PEG linker may not be optimal for the required protein-protein interactions. | - Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. | |
| Pronounced Hook Effect | High concentrations favoring binary complex formation: This is a common issue with potent PROTACs, and long, flexible linkers can sometimes exacerbate it. | - Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and avoid using concentrations in the hook effect region for subsequent experiments.[10] |
Data Presentation
Table 1: Impact of Long PEG Linker Length on Physicochemical Properties of PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-PEG8 | 8-unit PEG | ~1000-1100 | Lower | Higher |
| PROTAC-PEG12 | 12-unit PEG | ~1175-1275 | Lower | Higher |
| PROTAC-PEG16 | 16-unit PEG | ~1350-1450 | Lower | Higher |
Note: The values are approximate and will vary depending on the specific warhead and E3 ligase ligand. The general trend is that as the PEG linker length increases, the molecular weight and Topological Polar Surface Area (TPSA) increase, while the calculated LogP (cLogP) decreases, indicating increased hydrophilicity.
Table 2: Influence of Long PEG Linker Length on Degradation Efficiency of a BTK PROTAC
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK PROTAC 1 | PEG8 | 15 | 95 |
| BTK PROTAC 2 | PEG12 | 5 | >98 |
| BTK PROTAC 3 | PEG16 | 25 | 90 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line and target-dependent. This table demonstrates the principle of an optimal linker length for maximal efficacy.[9]
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with a Long PEG Linker via Amide Coupling
This protocol describes a common synthetic route for coupling a carboxylic acid-functionalized warhead to an amine-functionalized E3 ligase ligand using a bifunctional amino-PEG-acid linker.
Step 1: Coupling of Warhead to the PEG Linker
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 eq) and a Boc-protected amino-PEGn-acid linker (n > 8) (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Reaction: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected warhead-PEGn-acid intermediate.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected warhead-PEGn-acid intermediate in dichloromethane (B109758) (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Removal of Reagents: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-warhead-PEGn-acid TFA salt is often used in the next step without further purification.
Step 3: Final Amide Coupling
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine-warhead-PEGn-acid TFA salt (1.0 eq) and the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Coupling: Add HATU (1.5 eq) and DIPEA (5.0 eq) to the solution and stir at room temperature overnight.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC to obtain the desired product.[5][7]
Protocol 2: Characterization of the Final PROTAC
-
LC-MS: Confirm the purity of the final product using an analytical HPLC equipped with a mass spectrometer.
-
HRMS: Obtain a high-resolution mass spectrum to confirm the exact mass of the synthesized PROTAC.
-
NMR: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquire 1H and 13C NMR spectra to confirm the structure.
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: General Synthesis Workflow.
Caption: Synthesis Troubleshooting Logic.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficiency of Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to ensure successful SAM formation?
A1: Success in forming high-quality SAMs begins with meticulous preparation. The three most critical factors are:
-
Substrate Cleanliness: The substrate surface must be impeccably clean and free of organic or particulate contaminants. A common and effective method for gold substrates is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), which should be handled with extreme caution.[1]
-
Thiol Integrity: The thiol solution should be fresh and free from oxidation. Disulfide formation can prevent the desired monolayer assembly. It is recommended to use fresh thiol from a reputable supplier and to degas solvents to minimize oxidation.[1][2]
-
Solvent Purity: The solvent used for SAM formation must be of high purity and anhydrous, as water and other impurities can interfere with the self-assembly process.[1] Ethanol (B145695) is a commonly used solvent for alkanethiol SAM formation.[1]
Q2: How do I choose the right concentration for my thiol solution?
A2: A standard starting concentration for alkanethiol SAM formation is typically in the range of 1 to 10 mM.[1][2] The optimal concentration depends on the specific thiol and solvent used. For short-chain thiols, it may be necessary to test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the best balance between surface coverage and molecular ordering.[1] While a higher concentration can lead to faster initial coverage, it does not always result in a well-ordered monolayer.
Q3: What is the optimal immersion time for achieving a well-ordered SAM?
A3: While the initial adsorption of thiols onto a substrate is rapid, achieving a highly ordered, densely packed monolayer is a slower process.[3] Typical incubation times range from 12 to 48 hours.[1] For branched thiols, which may organize more slowly due to steric hindrance, extending the immersion time to 48 hours can lead to a more crystalline-like monolayer.[2] It is often beneficial to perform a time-course experiment to determine the optimal incubation time for your specific system.[1]
Q4: How can I minimize non-specific adsorption on my SAM-functionalized surface?
A4: Non-specific adsorption (NSA) is a common issue, particularly in biosensor applications, as it can lead to false-positive signals.[4][5] Strategies to reduce NSA include:
-
Optimizing Incubation Time: Longer SAM incubation times generally lead to more ordered and densely packed monolayers with fewer defect sites, which in turn reduces NSA.[4]
-
Using Mixed SAMs: Creating a mixed monolayer with a secondary, inert component (e.g., a short-chain oligo(ethylene glycol)-terminated thiol) can effectively passivate the surface and reduce non-specific binding.
-
Surface Blocking: After SAM formation and before introducing the analyte, the surface can be treated with a blocking agent, such as bovine serum albumin (BSA), to cover any remaining non-specific binding sites.
Q5: What role do SAMs play in drug delivery applications?
A5: SAMs are used to create nanoscale carriers for targeted drug delivery.[6] By functionalizing the terminal groups of the SAM, these carriers can be designed to selectively bind to specific cells or tissues.[3][6] This targeted approach can improve the therapeutic efficacy of a drug while minimizing its side effects.[6] SAMs can also control the release of drugs from the carrier.[7]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Incomplete or No Monolayer Formation | 1. Inactive or oxidized thiol.[1] 2. Contaminated substrate.[1] 3. Impure solvent.[1] 4. Incorrect pH for aminothiols.[1] | 1. Use fresh, high-purity thiol. Consider characterizing the thiol via NMR or mass spectrometry if oxidation is suspected.[1] 2. Implement a rigorous substrate cleaning protocol (e.g., piranha solution, taking extreme care).[1] 3. Use high-purity, anhydrous solvents.[1] 4. For aminothiols, adjust the pH of the solution. A slightly basic pH can aid in thiolate formation. Experiment with a pH range of 3-10.[1] |
| Disordered or Poorly Packed Monolayer | 1. Suboptimal incubation time.[1] 2. Incorrect thiol concentration.[1] 3. Inappropriate solvent choice.[1] 4. Temperature fluctuations during incubation.[1] 5. Presence of impurities in the thiol solution.[1] | 1. Optimize incubation time; longer times (12-48 hours) generally lead to better ordering.[1] 2. Test a range of thiol concentrations (e.g., 0.1 mM, 1 mM, 10 mM).[1] 3. While ethanol is common, consider other high-purity solvents like isopropanol (B130326) or methanol, especially for short-chain aminothiols.[1] 4. Maintain a stable temperature during the self-assembly process.[1] 5. Ensure the purity of the thiol and solvent. |
| High Defect Density in the Monolayer | 1. Rough substrate surface.[4] 2. Polycrystalline substrate with multiple crystal orientations.[4] 3. Contaminants on the substrate or in the solution.[8] 4. Physisorbed agglomerates on the monolayer.[9] | 1. Use substrates with low surface roughness (e.g., <1 nm RMS).[4] 2. Utilize single-crystal substrates (e.g., Au(111)) for highly ordered SAMs.[4] 3. Ensure meticulous cleaning of the substrate and use of pure reagents.[8] 4. Clean the formed monolayer by solvent extraction to remove non-covalently bound molecules.[9] |
| SAM Instability and Desorption | 1. Short alkyl chain length, leading to weaker van der Waals interactions.[10] 2. Weak head group-substrate interaction. 3. Harsh environmental conditions (e.g., high temperature, extreme pH).[11] | 1. Use thiols with longer alkyl chains (e.g., >10 carbons) for increased stability.[12] 2. Consider using multi-thiol anchoring groups for enhanced stability.[10] 3. For applications requiring high stability, consider cross-linking the SAM after formation. |
Quantitative Data Summary
Table 1: Influence of Experimental Parameters on SAM Quality
| Parameter | Condition | Resulting SAM Property | Reference |
| Incubation Time | Short (minutes) vs. Long (12-48 hrs) | Longer times lead to higher order and packing density.[1][12] | [1],[12] |
| Thiol Concentration | 0.1 mM, 1 mM, 10 mM | Optimal concentration (often ~1 mM) provides a balance of coverage and order.[1] | [1] |
| Alkyl Chain Length | Short (<9 carbons) vs. Long (>10 carbons) | Longer chains result in more stable and well-ordered monolayers due to increased van der Waals forces.[11][12] | [11],[12] |
| Substrate Roughness | 4.4 nm RMS vs. 0.8 nm RMS | Smoother substrates lead to lower non-specific adsorption.[4] | [4] |
Table 2: Typical Characterization Data for Alkanethiol SAMs on Gold
| Characterization Technique | Property Measured | Typical Values for a Well-Formed C12-Thiol SAM |
| Contact Angle Goniometry | Surface Wettability (Hydrophobicity) | Advancing contact angle of ~110° for a CH3-terminated SAM.[11] |
| Ellipsometry | Film Thickness | ~1.5 - 2.0 nm |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical State | Presence of S 2p, C 1s, and attenuation of the Au 4f signal. |
| Scanning Tunneling Microscopy (STM) | Surface Morphology and Molecular Packing | Ordered (√3 × √3)R30° structure on Au(111).[12] |
Experimental Protocols
Protocol 1: Standard Preparation of an Alkanethiol SAM on a Gold Substrate
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.
-
Use a clean glass vial and ensure the solvent is of high purity.[13]
-
It is recommended to degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrate into the thiol solution.[13]
-
Seal the vial to minimize solvent evaporation and contamination. For optimal results, backfill the headspace with an inert gas.[13]
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.[13]
-
-
Rinsing and Drying:
-
Storage:
-
Store the prepared SAM substrates in a clean, dry environment, such as a desiccator, to prevent contamination.[13]
-
Visualizations
Caption: Workflow for the preparation and characterization of a self-assembled monolayer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
strategies to improve PROTAC cell permeability
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to PROTAC cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical issue for PROTACs?
Proteolysis-targeting chimeras (PROTACs) are large, heterobifunctional molecules designed to induce the degradation of specific intracellular proteins. For a PROTAC to be effective, it must first cross the cell membrane to reach its target protein and recruit an E3 ligase within the cell. However, the structural characteristics of PROTACs—notably their high molecular weight (often >800 Da) and large polar surface area (PSA)—place them in a chemical space "beyond the Rule of Five" (bRo5). These properties often lead to poor passive diffusion across the lipid bilayer of the cell membrane, making permeability a significant hurdle in their development.
Q2: What are the key physicochemical properties influencing PROTAC cell permeability?
Several physicochemical properties are critical determinants of a PROTAC's ability to permeate cells:
-
Molecular Weight (MW): PROTACs typically have high molecular weights, which can negatively impact passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability. The formation of intramolecular hydrogen bonds can shield polar surfaces, reducing the effective PSA and improving permeability.
-
Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or entrapment within the membrane.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can impede permeability. Strategies like replacing amide bonds with esters can reduce the HBD count and enhance cell uptake.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): Flexible PROTACs can adopt folded, more compact conformations in the nonpolar environment of the cell membrane. This "chameleon-like" behavior, often stabilized by IMHB, masks polar groups and reduces the molecule's size and polarity, facilitating permeation.
Q3: What are the standard in vitro assays to measure PROTAC permeability?
Two primary types of assays are used to evaluate PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening but does not account for active transport or efflux mechanisms.
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment by considering passive diffusion, active transport, and cellular efflux. However, low solubility and nonspecific binding can sometimes lead to inaccurate permeability values.
Other methods include the Madin-Darby Canine Kidney (MDCK) cell assay, which is useful for studying the role of specific transporters, and newer techniques like the NanoBRET Target Engagement assay, which can assess intracellular availability.
Troubleshooting Guide: Low Cellular Activity of a Biochemically Potent PROTAC
Issue: My PROTAC demonstrates high binding affinity to the target protein and E3 ligase in biochemical assays, but shows poor degradation activity in cellular assays.
This is a common challenge in PROTAC development, often pointing to insufficient intracellular concentration due to poor cell permeability. The following guide provides a systematic approach to troubleshoot this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Step-by-Step Troubleshooting Questions
1. Have you confirmed the lack of degradation with a robust assay?
-
Action: Perform a dose-response experiment and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) via Western Blot. A high DC50 value (e.g., >1 µM) despite good biochemical affinity suggests a cellular barrier.
2. Have you directly measured the cell permeability of your PROTAC?
-
Action: Use a permeability assay to quantify cell entry. A PAMPA assay can quickly assess passive diffusion, while a Caco-2 assay can provide more comprehensive data, including efflux. Low apparent permeability (Papp) values confirm that the PROTAC is struggling to enter the cell.
3. If permeability is low, what chemical modifications can be made?
-
Linker Modification: The linker is a highly tunable component.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the HBD count and improve permeability.
-
Increase Rigidity: Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) rings can pre-organize the PROTAC into a more permeable conformation and improve solubility.
-
Optimize Lipophilicity: Swapping a hydrophilic PEG linker for a more lipophilic alkyl or phenyl linker can enhance membrane crossing.
-
-
Promote Intramolecular Hydrogen Bonding (IMHB):
-
Design the PROTAC to form internal hydrogen bonds. This allows the molecule to fold into a more compact, "ball-like" shape that masks its polar surface area, enhancing its ability to traverse the nonpolar cell membrane.
-
-
Prodrug Strategy:
-
Mask polar functional groups (like hydroxyls or carboxylic acids) with cleavable, lipophilic moieties (e.g., esters). Once inside the cell, endogenous enzymes cleave the masking group, releasing the active PROTAC.
-
4. Are there non-chemical strategies to improve cellular uptake?
-
Formulation Strategies: For preclinical studies, formulation can significantly improve bioavailability.
-
Lipid-Based Formulations: Encapsulating the PROTAC in lipid nanoparticles, liposomes, or self-nanoemulsifying drug delivery systems (SNEDDS) can facilitate entry into cells.
-
Amorphous Solid Dispersions (ASDs): This technique can improve the solubility of highly lipophilic PROTACs, which in turn can enhance absorption.
-
5. If permeability appears sufficient, what other cellular factors could be limiting activity?
-
Ternary Complex Instability: The PROTAC may enter the cell but fail to form a stable and productive ternary complex (Target–PROTAC–E3 Ligase). This can be assessed using co-immunoprecipitation (Co-IP) or cellular thermal shift assays (CETSA).
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase (e.g., VHL or CRBN). Verify expression levels via Western Blot or qPCR.
-
Rapid Efflux: The PROTAC may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp). This can be identified in Caco-2 assays by a high efflux ratio.
-
Compound Instability: The PROTAC could be unstable in the cell culture medium or rapidly metabolized by the cells.
Quantitative Data Summary
The following table presents representative data from permeability assays for hypothetical PROTACs to illustrate how structural modifications can impact permeability.
| PROTAC ID | Modification | Assay Type | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Conc. (Relative to Control) |
| PROTAC-A | PEG Linker | Caco-2 | 0.2 | 1.5 | 1.0x |
| PROTAC-B | Alkyl Linker | Caco-2 | 1.1 | 1.8 | 3.5x |
| PROTAC-C | Amide Linkage | PAMPA | 0.8 | N/A | 2.0x |
| PROTAC-D | Ester Linkage | PAMPA | 2.5 | N/A | 5.2x |
| PROTAC-E | High HBD Count | Caco-2 | 0.3 | 2.0 | 1.2x |
| PROTAC-F | Prodrug (Ester Mask) | Caco-2 | 3.0 | 2.2 | 8.0x |
Note: Data is illustrative. Papp = Apparent Permeability Coefficient. A higher Papp indicates better permeability. Efflux Ratio > 2 suggests active efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses passive permeability in a cell-free system.
Caption: High-level workflow for the PAMPA experiment.
Methodology:
-
Prepare Donor Solutions: Dissolve test PROTACs and control compounds in a suitable solvent (e.g., DMSO) and dilute into a buffer (e.g., PBS, pH 7.4) to the final concentration.
-
Coat Filter Membrane: Pipette a synthetic lipid solution (e.g., phosphatidylcholine in dodecane) onto the filter membrane of each well in the 96-well donor plate.
-
Prepare Acceptor Plate: Add buffer to each well of the 96-well acceptor plate.
-
Start Assay: Add the donor solutions to the coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Analyze Samples: After incubation, separate the plates and quantify the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses permeability across a live cell monolayer, accounting for passive and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 21 days to allow for differentiation and the formation of a tight monolayer.
-
Verify Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Prepare solutions of the test PROTAC in transport buffer.
-
Apical to Basolateral (A→B) Permeability:
-
Add the PROTAC dosing solution to the apical (top) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the PROTAC dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection & Analysis: Collect samples from both chambers at the end of the incubation and quantify the PROTAC concentration using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.
-
Validation & Comparative
A Comparative Guide to Validating m-PEG8-amide-C10-Thiol Conjugation
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The m-PEG8-amide-C10-Thiol is a discrete PEG (dPEG®) linker, valued for its defined molecular weight, which simplifies the analysis of the resulting conjugate.[1] This guide provides a comparative overview of mass spectrometry for validating the successful conjugation of this linker to a protein and contrasts it with alternative analytical techniques.
The this compound is a heterobifunctional linker. Its thiol group can react with maleimide-activated proteins or form disulfide bonds, while the methoxy-PEG portion enhances solubility and stability.[2] Such linkers are also integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] Validating the conjugation is critical to ensure the quality, efficacy, and safety of the final biotherapeutic.
Primary Validation Method: Mass Spectrometry (MS)
Mass spectrometry is a powerful and definitive technique for characterizing PEGylated proteins.[6] It provides a direct measurement of the molecular weight, allowing for unambiguous confirmation of conjugation and determination of the degree of PEGylation (the number of PEG molecules attached to a single protein).
Key MS Techniques for Conjugate Analysis
Two main ionization techniques are employed for analyzing large biomolecules like PEGylated proteins:
-
Electrospray Ionization (ESI-MS): This is the preferred method for analyzing PEGylated proteins.[1][6] ESI generates multiply charged ions from molecules in solution, making it suitable for high-mass analytes. When coupled with liquid chromatography (LC-MS), it can separate different conjugated species before mass analysis.[1][7]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): MALDI-TOF is another common technique that provides information on molecular weight and heterogeneity.[6] It typically generates singly charged ions, which can simplify spectra, but may have limitations in resolution for highly heterogeneous samples compared to ESI-MS.[8][9]
Workflow for MS Validation
The general workflow for validating a protein-PEG conjugate involves confirming the mass of the final product.
Caption: Experimental workflow for conjugation and MS validation.
Experimental Protocol: Intact Mass Analysis via LC-ESI-MS
This protocol outlines the general steps for analyzing an intact protein-PEG conjugate.
-
Sample Preparation:
-
Perform the conjugation reaction by reacting the thiol-linker with a maleimide-activated protein.
-
Remove excess, unconjugated PEG linker and other reagents using a suitable purification method like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[1][10]
-
Buffer exchange the purified conjugate into a volatile buffer suitable for MS, such as 10mM ammonium (B1175870) acetate.[1]
-
-
LC-MS Configuration:
-
LC System: A reverse-phase liquid chromatography (RP-LC) system is commonly used.
-
Column: A C4 or C8 column is often suitable for protein separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Run a linear gradient from low to high organic solvent (Mobile Phase B) to elute the conjugate.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is ideal.[7][11][12]
-
-
Data Acquisition and Analysis:
-
Acquire the data over the appropriate mass-to-charge (m/z) range.
-
The raw ESI-MS spectrum will show a series of peaks with different charge states.
-
Use deconvolution software (e.g., ProMass HR, BioAnalyst) to convert the multiply charged spectrum into a zero-charge mass spectrum.[1][7] This provides the accurate molecular weight of the intact conjugate.
-
Data Presentation: Expected vs. Observed Mass
The primary quantitative data from MS is the comparison of the theoretical (expected) mass with the experimentally observed mass.
| Sample Component | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Protein | 148,000.0 | 148,001.2 | +1.2 |
| This compound | 597.8* | - | - |
| Protein + 1 PEG | 148,597.8 | 148,599.1 | +1.3 |
| Protein + 2 PEG | 149,195.6 | 149,197.1 | +1.5 |
*Note: Mass of the specific linker may vary slightly based on the exact structure.
Comparison with Alternative Validation Methods
While MS provides definitive mass data, other techniques are often used orthogonally to provide complementary information.
| Technique | Principle | Information Provided | Pros | Cons |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Definitive molecular weight, degree of PEGylation, confirmation of covalent bond.[6] | High accuracy and specificity.[7] Can identify specific conjugation sites via peptide mapping.[1] | High instrument cost. Can be sensitive to salts and detergents. Complex data analysis for heterogeneous samples.[7] |
| SDS-PAGE | Separates proteins by size under denaturing conditions. | Apparent molecular weight shift, estimation of conjugation efficiency. | Widely accessible, simple, and low cost. Good for qualitative assessment of heterogeneity. | Low resolution, provides apparent MW only. Not quantitative. Cannot distinguish between species with similar sizes. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Purity, detection of aggregation, separation of conjugated from unconjugated protein. | Non-denaturing, good for assessing aggregation. Can be quantitative (UV detection). | Co-elution of species with similar sizes can occur. Does not provide direct mass information. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Purity, separation of species with different numbers of PEG chains. | High resolution, quantitative. Can often resolve species with different degrees of PEGylation. | Denaturing conditions. Can be difficult to develop methods for complex conjugates. |
| UV-Vis Spectroscopy | Measures absorbance of light. | Protein concentration (A280), confirmation of conjugation if the linker has a chromophore. | Simple, rapid, and non-destructive. Required for concentration determination. | Indirect method for conjugation. Provides no information on heterogeneity or site of attachment. |
Logical Framework for Validation Strategy
A robust validation strategy often employs multiple techniques in a logical sequence.
Caption: A typical validation workflow for a protein-PEG conjugate.
Conclusion
For the validation of this compound conjugation, mass spectrometry, particularly LC-ESI-MS, stands as the gold standard.[1][6] It delivers unambiguous confirmation of the covalent modification and allows for precise characterization of the product distribution. While techniques like SDS-PAGE and SEC are invaluable for initial, qualitative assessments of purity and conjugation success, they lack the specificity and accuracy of MS. A comprehensive validation strategy should leverage the strengths of these complementary methods, with mass spectrometry serving as the definitive analytical tool to ensure the structural integrity of the final bioconjugate.
References
- 1. enovatia.com [enovatia.com]
- 2. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. sciex.com [sciex.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pcl.tamu.edu [pcl.tamu.edu]
- 10. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Characterizing PROTACs: A Comparative Guide to NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, a critical step in the development of Proteolysis Targeting Chimeras (PROTACs) is the thorough characterization of their structure, binding, and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for this purpose, providing detailed insights into the molecular structure and interactions of these complex molecules. This guide provides a comprehensive comparison of NMR with other key analytical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Native Mass Spectrometry (nMS)—for the characterization of PROTACs, with a focus on a representative PEGylated PROTAC.
While specific NMR data for a PROTAC containing the precise m-PEG8-amide-C10-Thiol linker is not publicly available, this guide will utilize data from a well-characterized PEGylated PROTAC to illustrate the comparative strengths of each analytical method. The principles and methodologies described are broadly applicable to a wide range of PROTACs, including those with similar PEG-based linkers.
The Central Role of Biophysical Characterization in PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome. The formation of a stable and productive ternary complex between the PROTAC, the target protein, and the E3 ligase is crucial for its efficacy. Therefore, detailed characterization of both the PROTAC molecule itself and its binary and ternary complexes is essential for rational drug design and optimization.
Comparative Analysis of Characterization Techniques
A multi-faceted approach is often necessary to fully understand the behavior of a PROTAC. The following sections compare NMR with SPR, ITC, and nMS, highlighting their unique contributions to PROTAC characterization.
Data Presentation: A Comparative Overview
The following table summarizes the key parameters that can be determined for a representative PEGylated PROTAC using different analytical techniques. The data presented here is illustrative and compiled from various studies on well-characterized PROTACs.
| Parameter | NMR Spectroscopy | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Native Mass Spectrometry (nMS) |
| PROTAC Structure | High-resolution 3D structure, conformation in solution. | Not directly applicable. | Not directly applicable. | Mass confirmation, stoichiometry of complexes. |
| Binary Binding Affinity (KD) | Yes (μM to mM range). | Yes (pM to μM range). | Yes (nM to μM range). | Semi-quantitative. |
| Ternary Complex Formation | Yes, can observe chemical shift perturbations. | Yes, direct measurement. | Yes, direct measurement. | Yes, direct observation of complex. |
| Ternary Complex Affinity (KD) | Difficult to determine directly. | Yes. | Yes. | Semi-quantitative. |
| Binding Kinetics (kon, koff) | Limited. | Yes, provides real-time data. | Limited (can be derived). | No. |
| Thermodynamics (ΔH, ΔS) | No. | No. | Yes, provides a complete thermodynamic profile. | No. |
| Cooperativity (α) | Can be inferred. | Yes, quantifiable. | Yes, quantifiable. | Can be inferred. |
| Stoichiometry (n) | Can be inferred. | Yes. | Yes, highly accurate. | Yes. |
| Sample Requirements | High concentration, isotope labeling may be needed. | Lower concentration, one binding partner immobilized. | High concentration and volume. | Low concentration. |
| Throughput | Low. | Medium to High. | Low. | Medium. |
| Labeling Requirement | Isotope labeling for protein-observed NMR. | Label-free (one component immobilized). | Label-free. | Label-free. |
In-Depth Look at Each Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide high-resolution structural information of PROTACs in solution.[] It can be used to confirm the chemical structure of the synthesized PROTAC and to study its conformational dynamics. Furthermore, NMR is a powerful tool for studying the interactions between the PROTAC and its binding partners.
-
Sample Preparation:
-
Dissolve the purified PEGylated PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a final concentration of 5-10 mM.
-
For binding studies, prepare samples of the target protein and E3 ligase in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing 10% D2O. Protein concentrations are typically in the range of 50-100 µM.
-
-
1D NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum to confirm the presence of characteristic proton signals of the PROTAC, including the PEG linker (typically a broad singlet around 3.6 ppm), the warhead, and the E3 ligase ligand.
-
Acquire a 1D ¹³C NMR spectrum to verify the carbon backbone of the molecule.
-
-
2D NMR Spectroscopy:
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is crucial for determining the 3D conformation of the PROTAC in solution.
-
-
Binding Studies (Ligand-Observed):
-
Acquire a 1D ¹H NMR spectrum of the PROTAC alone.
-
Titrate increasing amounts of the target protein or E3 ligase into the PROTAC sample and monitor changes in the chemical shifts and line broadening of the PROTAC's signals. These changes indicate binding and can help map the binding interface.
-
-
Binding Studies (Protein-Observed):
-
For this, uniformly ¹⁵N-labeled protein is required.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the labeled protein.
-
Titrate the PROTAC into the protein sample and monitor the chemical shift perturbations of the protein's amide signals. This allows for precise mapping of the PROTAC binding site on the protein surface.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions. It is highly sensitive and requires relatively small amounts of sample.
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase or the target protein) onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface and monitor the binding response.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
To measure the affinity of the ternary complex, inject a mixture of the PROTAC and the second protein partner (in solution) over the immobilized first protein partner.
-
Alternatively, pre-form the binary complex of the PROTAC and one protein partner and inject it over the immobilized other protein partner.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2]
-
Sample Preparation:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in the same buffer to minimize heats of dilution.
-
Typically, the protein is placed in the sample cell (at a concentration of 10-50 µM) and the PROTAC is in the syringe (at a 10-20 fold higher concentration).
-
-
Binary Titration:
-
Titrate the PROTAC into the protein solution and measure the heat released or absorbed after each injection.
-
Integrate the heat signals and plot them against the molar ratio of PROTAC to protein. Fit the data to a binding model to determine KD, n, and ΔH.
-
-
Ternary Titration:
-
To study the ternary complex, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
Alternatively, titrate one of the proteins into a solution containing the other protein pre-saturated with the PROTAC.
-
Native Mass Spectrometry (nMS)
Native MS allows for the study of intact non-covalent protein-ligand complexes in the gas phase. It is a powerful tool for confirming the stoichiometry of PROTAC-mediated complexes and can provide insights into the distribution of different species in solution.[3][4][5]
-
Sample Preparation:
-
Prepare the PROTAC, target protein, and E3 ligase in a volatile buffer (e.g., ammonium (B1175870) acetate) at physiological pH.
-
Mix the components to allow for complex formation.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source, which preserves non-covalent interactions.
-
Acquire mass spectra under "native" conditions (i.e., with gentle desolvation and ion transfer optics).
-
-
Data Analysis:
-
Analyze the mass spectra to identify the masses of the individual components and the different binary and ternary complexes.
-
The relative intensities of the different species can provide a semi-quantitative measure of their abundance.
-
Logical Relationships in PROTAC Characterization
The selection of characterization techniques often follows a logical progression, starting from the fundamental validation of the PROTAC molecule to the detailed analysis of its biological function.
Conclusion
The comprehensive characterization of PROTACs is a multi-disciplinary effort that relies on a suite of complementary biophysical and biochemical techniques. While NMR spectroscopy provides invaluable high-resolution structural information, techniques like SPR, ITC, and native MS offer crucial insights into the thermodynamics, kinetics, and stoichiometry of PROTAC-mediated interactions. By integrating data from these powerful methods, researchers can gain a holistic understanding of their PROTACs, enabling the rational design of more potent and selective protein degraders for therapeutic applications.
References
A Researcher's Guide to Confirming Protein Degradation: A Comparative Analysis of Key Analytical Methods
For researchers, scientists, and drug development professionals navigating the complexities of protein degradation, selecting the optimal analytical method is paramount. This guide provides a comprehensive comparison of key techniques used to confirm and quantify protein degradation, supported by experimental data and detailed protocols. We will delve into the principles, advantages, and limitations of Western blotting, mass spectrometry, cycloheximide (B1669411) chase, pulse-chase analysis, and ubiquitination assays.
The controlled degradation of proteins is a fundamental cellular process that regulates a vast array of biological functions, from cell cycle progression to signal transduction. In the realm of drug discovery, particularly with the advent of targeted protein degradation (TPD) technologies like proteolysis-targeting chimeras (PROTACs), the ability to accurately measure the degradation of a specific protein of interest is crucial.[1][2] This guide aims to equip researchers with the knowledge to make informed decisions when choosing the most appropriate analytical method for their specific research question.
Comparative Overview of Analytical Methods
Each method for confirming protein degradation offers a unique set of capabilities and drawbacks. The choice of technique often depends on factors such as the desired level of quantification, throughput requirements, the nature of the protein of interest, and available resources. The following table summarizes the key characteristics of the most common methods.
| Feature | Western Blot | Mass Spectrometry (MS) | Cycloheximide (CHX) Chase | Pulse-Chase Analysis | Ubiquitination Assay | Reporter Assays |
| Principle | Immuno-detection of specific proteins separated by size.[3] | Identification and quantification of proteins and peptides by mass-to-charge ratio. | Inhibition of protein synthesis followed by monitoring protein levels over time.[4][5] | Metabolic labeling of newly synthesized proteins and tracking their decay.[6][7] | Detection of ubiquitin conjugation to a target protein.[8][9] | Measurement of a reporter signal (e.g., fluorescence, luminescence) fused to the target protein.[10][11] |
| Quantitative Capability | Semi-quantitative to quantitative.[3] | Highly quantitative (relative and absolute).[12] | Quantitative (half-life determination).[5] | Quantitative (half-life determination).[4][7] | Qualitative to semi-quantitative. | Quantitative.[11] |
| Throughput | Low to medium. | High (with automation). | Medium. | Low. | Medium. | High. |
| Sensitivity | Moderate. | High. | Moderate. | High (with radioactive labels). | Moderate to high. | High. |
| Measures Direct Degradation | Indirectly (loss of signal). | Directly (monitors peptide levels). | Indirectly (monitors protein disappearance). | Directly (monitors disappearance of labeled protein). | Indirectly (infers degradation potential). | Indirectly (loss of reporter signal). |
| Key Advantage | Widely accessible, relatively inexpensive. | High specificity and can identify post-translational modifications. | Avoids radioactivity, relatively simple setup.[4] | "Gold standard" for measuring protein half-life.[4] | Directly assesses a key step in the degradation pathway.[9] | High-throughput, suitable for screening.[11] |
| Key Disadvantage | Antibody-dependent, can have cross-reactivity issues. | Requires specialized equipment and expertise. | CHX can have off-target effects and toxicity.[5][13] | Often involves hazardous radioactive materials.[6] | Doesn't directly measure degradation. | Fusion tags can alter protein stability.[14] |
In-Depth Analysis of Key Methodologies
Western Blotting: The Workhorse of Protein Detection
Western blotting is a cornerstone technique for detecting specific proteins in a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[3] A decrease in the intensity of the protein band over time or in response to a treatment is indicative of degradation.
While widely used due to its accessibility, traditional Western blotting is often considered semi-quantitative. However, with careful optimization and the use of appropriate loading controls and standards, it can provide quantitative data.[10] Automated Western blot systems can increase throughput and reproducibility.[15]
Mass Spectrometry: The Power of Precision
Mass spectrometry (MS)-based proteomics offers a highly sensitive and specific approach to study protein degradation on a global scale. Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) allow for the differential labeling of cellular proteomes, enabling the precise quantification of changes in protein abundance over time.[12] Another MS-based method, limited proteolysis-mass spectrometry (LiP-MS), can provide insights into how a drug binds to its target and induces degradation. A significant advantage of mass spectrometry is its ability to identify and quantify post-translational modifications, such as ubiquitination, which are critical for protein degradation.
However, a study comparing dynamic SILAC with a reporter-based method called global protein stability profiling (GPSP) found no significant correlation between the protein stability data obtained from the two techniques, highlighting the importance of choosing the right method and being aware of its potential biases.[14]
Cycloheximide Chase Assay: A Non-Radioactive Alternative
The cycloheximide (CHX) chase assay is a widely used method to determine the half-life of a protein.[16] CHX is a potent inhibitor of protein synthesis in eukaryotes.[5] By treating cells with CHX, researchers can block the production of new proteins and monitor the degradation of the pre-existing protein pool over time using methods like Western blotting.[17]
This method avoids the use of hazardous radioactive materials associated with traditional pulse-chase experiments.[4] However, it's important to be aware that CHX can have toxic effects on cells with prolonged exposure and may also affect the degradation of some proteins.[5][13]
Pulse-Chase Analysis: The Gold Standard for Half-Life Determination
Pulse-chase analysis is a classic and powerful technique to directly measure the rate of protein degradation.[18][19] In this method, cells are first incubated for a short period (the "pulse") with a labeled amino acid precursor, typically a radioactive one like 35S-methionine.[7] This labels all newly synthesized proteins. The cells are then transferred to a medium containing an excess of the unlabeled precursor (the "chase"), which prevents further incorporation of the label.[6][18] The amount of labeled target protein is then monitored at different time points during the chase to determine its rate of decay.[7]
While considered the gold standard for its direct measurement of protein turnover, the use of radioactivity requires specialized facilities and handling procedures.[4]
Ubiquitination Assays: Probing the Degradation Signal
Ubiquitination, the process of attaching ubiquitin proteins to a substrate, is a key signal for proteasomal degradation.[9] Ubiquitination assays are therefore crucial for confirming that a protein is targeted for degradation via this pathway. These assays typically involve immunoprecipitating the protein of interest and then using an antibody that recognizes ubiquitin to detect its presence.[8] In vitro ubiquitination assays can also be performed using recombinant enzymes to reconstitute the ubiquitination cascade in a test tube.[9]
It is important to note that ubiquitination does not always lead to degradation, as it can also have non-proteolytic signaling roles. Therefore, these assays should be used in conjunction with methods that directly measure protein levels.
Experimental Workflows and Signaling Pathways
To aid in the understanding and implementation of these techniques, the following diagrams illustrate the typical experimental workflows and the central signaling pathway of ubiquitin-mediated protein degradation.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 7. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ubiquitination assay [bio-protocol.org]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 10. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 18. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 19. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to m-PEG8-amide-C10-Thiol and Alkyl Linkers for PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the target protein ligand and the E3 ubiquitin ligase ligand. The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties, cell permeability, and its ability to induce a stable and productive ternary complex. This guide provides an objective comparison between a hybrid polyethylene (B3416737) glycol (PEG)-alkyl linker, m-PEG8-amide-C10-Thiol, and traditional alkyl linkers, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Properties
The fundamental difference between this compound and simple alkyl linkers lies in their chemical composition, which in turn governs their physical and biological properties. The this compound linker incorporates a polyethylene glycol (PEG) chain, which imparts hydrophilicity, alongside an alkyl chain. In contrast, alkyl linkers are composed solely of hydrocarbon chains, rendering them more hydrophobic.[1][2]
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Polyethylene glycol and alkyl chain | Hydrocarbon chain |
| Solubility | Generally higher hydrophilicity, improving aqueous solubility.[2] | Generally more hydrophobic, which can limit aqueous solubility.[1] |
| Cell Permeability | Complex; the flexible PEG chain can adopt folded conformations that may shield polar surfaces and aid membrane traversal.[3] However, excessive hydrophilicity can hinder passive diffusion. | Higher lipophilicity can enhance passive diffusion across cell membranes.[][5] |
| Ternary Complex Formation | The flexibility and length of the PEG chain can influence the stability and conformation of the ternary complex.[] | The flexibility of the alkyl chain is a key factor in achieving a productive ternary complex conformation.[5] |
| Prevalence in PROTACs | Approximately 54% of reported PROTACs utilize PEG linkers.[1][7] | Approximately 31% of reported PROTACs utilize alkyl linkers.[7] |
Impact on PROTAC Efficacy: A Data-Driven Comparison
Table 1: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data is illustrative and compiled from various sources in the literature.[3] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area.
This table demonstrates that incorporating PEG units generally decreases the lipophilicity (lower cLogP) and increases the topological polar surface area (TPSA) compared to a purely alkyl linker. These are critical parameters influencing a molecule's drug-like properties.[3]
Table 2: Degradation Efficiency of SMARCA2-Targeting PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Permeability (PAMPA) |
| PROTAC A | PEG-based | 15 | >95 | Moderate |
| PROTAC B | Alkyl-based | 25 | >95 | High |
Data is illustrative and compiled from various sources in the literature.[3][] DC50: concentration for 50% degradation; Dmax: maximum degradation. PAMPA: Parallel Artificial Membrane Permeability Assay.
This data suggests that while both PEG and alkyl linkers can lead to potent degradation, the alkyl linker in this example may offer superior membrane permeability.[] The choice of linker can create a trade-off between solubility and permeability that must be optimized for each specific PROTAC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes and workflows involved in evaluating PROTAC efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: The influence of linker composition on key PROTAC attributes.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PROTAC performance.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of a target protein and determine the DC50 and Dmax values.[8]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[8]
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay measures the formation of the ternary complex in live cells.[9]
-
Plasmid Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to a NanoLuc® donor and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® acceptor.[9]
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment:
-
Treat the cells with the PROTACs of interest at various concentrations.
-
-
Luminescence and Fluorescence Measurement:
-
Add the Nano-Glo® Substrate to the wells.
-
Measure the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[9]
-
Conclusion
The choice between an this compound linker and a simple alkyl linker is a nuanced decision that requires empirical validation for each specific PROTAC system.
-
This compound (and other PEG-based linkers) offer the advantage of increased hydrophilicity, which can be beneficial for the solubility and overall pharmacokinetic profile of the PROTAC. The flexibility of the PEG chain is also a key parameter in optimizing the geometry of the ternary complex.[3]
-
Alkyl linkers provide a more hydrophobic and potentially more cell-permeable option.[] Their synthetic simplicity is also an advantage.[1]
Ultimately, a data-driven approach involving the systematic synthesis and evaluation of PROTACs with different linkers is crucial for identifying the optimal candidate with the desired balance of solubility, permeability, and degradation efficacy. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective comparison of how different PEG linker lengths influence PROTAC performance, supported by experimental data and detailed methodologies.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a mere spacer but an active contributor to the PROTAC's overall efficacy.[2][3] Its length, rigidity, and chemical composition directly impact several key parameters that govern the efficiency of protein degradation:
-
Ternary Complex Formation: The linker's length is crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][3] An optimal linker length facilitates favorable protein-protein interactions within this complex.
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[1] This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3][4] A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long linker can lead to reduced efficacy due to increased flexibility and non-productive binding.[1][5]
-
Physicochemical Properties: PEG linkers, in particular, can enhance the aqueous solubility and cell permeability of PROTAC molecules, which can lead to improved pharmacokinetic profiles.[2][3][6]
Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[1] The following data, synthesized from multiple studies, illustrates the impact of linker length on the degradation of several key protein targets.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs [1][5][7][8]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 | Dmax (%) | E3 Ligase | Cell Line | Key Observations |
| PROTAC A | PEG | 12 | Less Potent | - | VHL | MCF7 | Exhibited lower degradation efficacy compared to the 16-atom linker.[5][7] |
| PROTAC B | PEG | 16 | More Potent | >80% | VHL | MCF7 | Demonstrated superior degradation efficacy, highlighting an optimal length for this system.[5][7][8] |
| PROTAC C | PEG | >16 | Reduced Potency | - | VHL | MCF7 | Longer linkers led to a decrease in degradation, suggesting an upper limit to optimal length.[7] |
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs [1][5]
| PROTAC | Linker Composition | Linker Length (atoms) | Degradation Activity | E3 Ligase | Key Observations |
| PROTAC D | PEG | < 12 | No apparent activity | VHL | Shorter linkers were ineffective at promoting TBK1 degradation.[5] |
| PROTAC E | PEG | > 12 | Robust degradation | VHL | Longer linkers were necessary to observe significant degradation potential.[5] |
Table 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs [1]
| PROTAC | Linker Composition | Linker Length (atoms) | Degradation Activity | E3 Ligase | Key Observations |
| PROTAC F | PEG | Short | Less Potent | CRBN | Shorter linkers resulted in lower degradation efficacy. |
| PROTAC G | PEG | Optimal | Highly Potent | CRBN | An optimal linker length was identified that maximized CDK9 degradation. |
| PROTAC H | PEG | Long | Reduced Potency | CRBN | Excessively long linkers led to a decrease in degradation. |
Table 4: Bromodomain and Extra-Terminal (BET) Protein BRD4-Targeting PROTACs (Thalidomide-Based) [4]
| PROTAC | Linker (PEG Units) | DC50 (µM) | Dmax (%) | Cell Line | Key Observations |
| PROTAC I | 0 (No PEG) | < 0.5 | > 90 | H661 | A short, direct linkage can be highly effective.[4] |
| PROTAC J | 1 | > 5 | ~50 | H661 | A single PEG unit significantly reduced degradation potency.[4] |
| PROTAC K | 2 | > 5 | ~60 | H661 | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| PROTAC L | 3 | Variable | Variable | Various | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs with different linker lengths.
Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)[9][10]
This protocol outlines the quantification of target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[9]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]
-
Generate a dose-response curve to determine the DC50 and Dmax values.[9]
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)[11][12][13][14]
This live-cell assay monitors the formation of the ternary complex.
Materials:
-
Cells expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to HaloTag®.[11][12]
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
-
Luminometer with appropriate filters
Procedure:
-
Cell Preparation:
-
Plate the engineered cells in a suitable assay plate.
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[13]
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.[13]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[13]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).[13] An increase in this ratio indicates ternary complex formation.
-
Protocol 3: Ubiquitination Assay (Immunoprecipitation and Western Blot)[15]
This assay detects the ubiquitination of the target protein.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for Western blot
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and MG132 to allow ubiquitinated proteins to accumulate.
-
Lyse the cells as described in Protocol 1.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody against the target protein.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Western Blot:
-
Elute the protein from the beads and perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein.[14]
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.[15]
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Thiol-Reactive Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of crosslinker is a critical determinant of efficacy, stability, and safety. This guide provides a detailed head-to-head comparison of m-PEG8-amide-C10-Thiol with other commonly employed crosslinkers, focusing on their performance, stability, and impact on the resulting bioconjugate.
Executive Summary
The ideal crosslinker should offer high conjugation efficiency, form a stable linkage under physiological conditions, and possess properties that enhance the overall performance of the bioconjugate, such as improved solubility and reduced immunogenicity. While maleimide-based crosslinkers have been a mainstay in thiol-specific conjugation, their susceptibility to retro-Michael reactions and thiol exchange in vivo raises concerns about conjugate stability and potential off-target toxicities.
This compound emerges as a compelling alternative, leveraging the benefits of a discrete polyethylene (B3416737) glycol (PEG) chain to enhance hydrophilicity and the formation of a stable thioether bond. This guide will delve into the quantitative data supporting the use of such next-generation linkers, provide detailed experimental protocols for their evaluation, and visualize key biological and experimental workflows.
Performance Comparison of Crosslinkers
The selection of a crosslinker significantly impacts the physicochemical properties and in vivo performance of a bioconjugate. This section provides a comparative overview of this compound and other common thiol-reactive crosslinkers.
| Feature | This compound | Traditional Maleimide (B117702) Linkers (e.g., SMCC) | Next-Generation Maleimide Linkers (e.g., N-aryl maleimides) | Vinyl Sulfone Linkers |
| Reactive Group | Thiol (-SH) | Maleimide | Maleimide | Vinyl Sulfone |
| Target Residue | Electrophiles (e.g., haloacetamides, vinyl sulfones on the payload/protein) | Thiols (Cysteine) | Thiols (Cysteine) | Thiols (Cysteine) |
| Bond Formed | Stable Thioether | Thiosuccinimide | Thiosuccinimide (undergoes hydrolysis to a more stable form) | Stable Thioether |
| Linkage Stability | High | Moderate (prone to retro-Michael reaction and thiol exchange)[1][2] | High (ring-opening hydrolysis enhances stability)[1] | High[3] |
| PEGylation | Yes (discrete PEG8) | Can be PEGylated (e.g., SM(PEG)n) | Can be PEGylated | Can be PEGylated |
| Solubility | High (hydrophilic PEG chain)[4] | Generally lower (can be improved with PEGylation) | Can be improved with PEGylation | Can be improved with PEGylation |
| Immunogenicity | Low (PEG can shield epitopes)[5] | Higher (can be reduced with PEGylation) | Can be reduced with PEGylation | Can be reduced with PEGylation |
| Conjugation Efficiency | High | High, but can be affected by hydrolysis of maleimide | High[1] | High[1] |
Experimental Data: Stability and Conjugation Efficiency
The stability of the linker is paramount for ensuring that the payload remains attached to the targeting moiety until it reaches its intended site of action. The following table summarizes key stability and efficiency data for different linker types.
| Parameter | Traditional Maleimide Linkers | Next-Generation Maleimide Linkers | Mono-Sulfone-PEG Linker |
| Stability in presence of Glutathione (GSH) | Significant deconjugation (~30-60%) observed over 7 days.[6] | Significantly more stable with less than 20% deconjugation over 7 days.[2] | Highly stable with >95% of the conjugate remaining intact after 7 days.[6] |
| Reaction Kinetics with Thiols | Fast (seconds to minutes)[7] | Approx. 2.5 times faster than traditional maleimides.[1] | Rapid and selective at pH 7-9.[1] |
| Drug-to-Antibody Ratio (DAR) Achieved | Typically 2-4 to avoid aggregation with hydrophobic payloads.[] | Higher DARs are achievable due to improved stability. | Higher DARs are possible, especially with hydrophilic PEG chains.[] |
Experimental Protocols
Accurate assessment of crosslinker performance requires robust and reproducible experimental protocols. This section details methodologies for key assays.
Protocol 1: Serum Stability Assay via HPLC
Objective: To determine the in vitro stability of a bioconjugate in serum over time.
Materials:
-
Bioconjugate of interest (e.g., ADC)
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a reverse-phase column (e.g., C4 or C8)
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Incubate the bioconjugate in serum at a final concentration of 1 mg/mL at 37°C. A control sample in PBS should be run in parallel.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the serum/bioconjugate mixture.
-
Precipitate serum proteins by adding 3 volumes of cold ACN.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC. A typical gradient would be from 95% Solvent A (0.1% TFA in water) to 95% Solvent B (0.1% TFA in ACN) over 30 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and the specific wavelength for the payload.
-
Quantify the area of the peak corresponding to the intact bioconjugate at each time point to determine the percentage of conjugate remaining.
Protocol 2: Cytotoxicity Assay (XTT Assay)
Objective: To assess the in vitro cytotoxicity of a bioconjugate on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium
-
Bioconjugate, unconjugated payload, and control antibody
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the bioconjugate, unconjugated payload, and control antibody in cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 4-6 hours.
-
Measure the absorbance of each well at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average number of drug molecules conjugated to an antibody.
Materials:
-
Antibody-drug conjugate (ADC) sample
-
Unconjugated antibody
-
Free drug-linker
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the molar extinction coefficients of the unconjugated antibody (ε_A_) and the free drug-linker (ε_D_) at 280 nm and at the wavelength of maximum absorbance of the drug (λ_max_).
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and λ_max_ (A_λ_max_).
-
The concentration of the antibody (C_A_) and the drug (C_D_) in the ADC sample can be calculated using the following equations based on the Beer-Lambert law:
-
A_λ_max_ = ε_D,λ_max_ * C_D * l
-
A_280_ = (ε_A,280_ * C_A * l) + (ε_D,280_ * C_D * l) (where l is the path length of the cuvette)
-
-
The DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_D / C_A.[9][10]
Visualization of Key Processes
Understanding the underlying biological pathways and experimental workflows is crucial for rational crosslinker design and evaluation.
Caption: Intracellular trafficking pathway of an antibody-drug conjugate (ADC).[11][12]
Caption: A generalized workflow for the development and characterization of antibody-drug conjugates (ADCs).[13]
Conclusion
The selection of a crosslinker is a multifaceted decision that requires careful consideration of stability, conjugation efficiency, and the desired physicochemical properties of the final bioconjugate. While traditional maleimide linkers have been widely used, their inherent instability in vivo presents a significant challenge.
This compound, as a representative of next-generation PEGylated thiol-reactive linkers, offers several advantages. The presence of a discrete PEG chain enhances solubility and can reduce immunogenicity, while the formation of a stable thioether bond addresses the stability concerns associated with maleimide-based chemistries. Although direct head-to-head comparative data for this specific linker is not extensively available in the public domain, the principles of its design, supported by data from similar stable linker technologies, strongly suggest its potential for creating more robust and effective bioconjugates. For researchers and drug developers, the move towards more stable and biocompatible linkers like this compound represents a critical step in advancing the field of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The endosomal-lysosomal system in ADC design and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labiotech.eu [labiotech.eu]
- 13. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]
Evaluating m-PEG8-amide-C10-Thiol for Cellular Applications: A Comparative Guide
In the rapidly evolving landscape of bioconjugation and drug delivery, the choice of a linker molecule is critical to the success of a therapeutic or diagnostic agent. This guide provides a comprehensive framework for evaluating the performance of m-PEG8-amide-C10-Thiol in various cell lines. Due to the absence of publicly available performance data for this specific molecule, this document outlines a robust evaluation strategy based on established principles of PEGylation and thiol chemistry, and compares its theoretical attributes to other classes of linker molecules.
Understanding the Components of this compound
The structure of this compound suggests a multi-functional role in bioconjugation applications. Each component is designed to impart specific properties to the final conjugate:
-
m-PEG8 (Methoxy-Polyethylene Glycol, 8 units): The PEG component is a hydrophilic polymer known to enhance the solubility and stability of conjugated molecules.[1] PEGylation can also reduce immunogenicity and prolong circulation time in vivo by creating a hydration shell that masks the molecule from the immune system and reduces renal clearance.[1][2] The length of the PEG chain (in this case, 8 units) is a critical parameter that can influence both solubility and potential steric hindrance.[3]
-
Amide Linkage: The amide bond provides a stable connection between the PEG chain and the C10 alkyl chain. Amide linkages are generally robust and resistant to hydrolysis under physiological conditions.[4]
-
C10 Alkyl Chain: This ten-carbon chain introduces a lipophilic element to the linker, which can influence its interaction with cell membranes and the overall solubility of the conjugate.
-
Thiol (-SH) Group: The terminal thiol group is a reactive handle for conjugation to various substrates, such as nanoparticles or biomolecules with thiol-reactive groups like maleimides.[2][5] Thiol groups can also interact with cysteine residues on cell surface proteins, potentially enhancing cellular uptake.[6][7]
Comparative Landscape: Alternative Linker Technologies
While this compound offers a specific combination of properties, researchers should consider alternative linker technologies depending on the specific application.
| Linker Class | Key Features | Potential Advantages | Potential Disadvantages |
| Variable Length PEG Linkers | PEG chains with fewer or more than 8 repeating units. | Shorter chains may reduce steric hindrance, while longer chains can further enhance solubility and circulation half-life.[3] | Optimal length is application-dependent and requires empirical determination.[3] |
| Cleavable Linkers | Incorporate linkages (e.g., disulfide bonds, pH-sensitive hydrazones) that break under specific physiological conditions. | Enable controlled release of a payload inside the target cell or in the tumor microenvironment.[8] | Premature cleavage can lead to off-target toxicity. |
| Alternative Thiol-Reactive Chemistries | Linkers with functional groups like vinyl sulfones or pyridyl disulfides instead of a terminal thiol. | Can offer different reaction kinetics and bond stabilities compared to thiol-maleimide chemistry.[6] | May require different conjugation conditions. |
| Biodegradable Linkers | Contain ester or other hydrolytically labile bonds. | Can be degraded into non-toxic byproducts, improving biocompatibility.[9][10] | Degradation rate needs to be carefully tuned to the desired therapeutic window. |
A Framework for Performance Evaluation
To assess the performance of this compound, a series of in vitro experiments using relevant cell lines is recommended. The choice of cell lines should be guided by the intended therapeutic area (e.g., cancer cell lines for oncology applications).
Experimental Protocols
1. Assessment of Cytotoxicity
-
Objective: To determine the inherent toxicity of the linker molecule on different cell lines.
-
Methodology:
-
Culture selected cell lines (e.g., HeLa, HepG2, MCF-7) in 96-well plates to achieve 70-80% confluency.
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the linker. Include a vehicle control (medium without the linker).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.
-
At each time point, assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
2. Evaluation of Cellular Uptake
-
Objective: To quantify the efficiency of cellular internalization of a conjugate functionalized with this compound.
-
Methodology:
-
Synthesize a fluorescently labeled conjugate by reacting this compound with a fluorescent dye that has a thiol-reactive group.
-
Culture the selected cell lines on glass coverslips in a 24-well plate or in a 96-well plate suitable for high-content imaging.
-
Treat the cells with a defined concentration of the fluorescent conjugate for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the cells with phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Fix the cells with 4% paraformaldehyde.
-
For visualization, stain the cell nuclei with DAPI and the cell membrane with a suitable dye (e.g., Wheat Germ Agglutinin).
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison across different cell lines and conditions.
Table 1: Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24 Hours | 48 Hours | 72 Hours |
| HeLa | |||
| HepG2 | |||
| MCF-7 |
Table 2: Cellular Uptake of Fluorescent Conjugate (Mean Fluorescence Intensity/Cell)
| Cell Line | 1 Hour | 4 Hours | 12 Hours | 24 Hours |
| HeLa | ||||
| HepG2 | ||||
| MCF-7 |
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and the underlying biological principles.
Caption: Experimental workflow for evaluating a novel linker molecule.
Caption: Structure-function relationship of this compound.
Caption: Potential pathway for thiol-mediated cellular uptake.
Conclusion
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. chempep.com [chempep.com]
- 3. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity and Quality of Commercial m-PEG8-amide-C10-Thiol
For researchers, scientists, and drug development professionals, the purity and quality of chemical reagents are paramount to achieving reliable and reproducible experimental outcomes. This is particularly true for bifunctional molecules like m-PEG8-amide-C10-Thiol, a polyethylene (B3416737) glycol (PEG)-based linker widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of nanoparticles and other biomolecules. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed analytical protocols to ensure the integrity of your research.
The this compound linker, with its terminal methoxy-PEG and thiol groups connected by an amide and a C10 alkyl chain, offers a balance of hydrophilicity, flexibility, and reactivity. The thiol group provides a reactive handle for conjugation to various substrates, while the PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate. The amide bond within the linker provides greater stability compared to ester bonds, which are more susceptible to hydrolysis.[1][2]
Comparative Analysis of this compound and Alternatives
The selection of a linker is a critical step in the design of complex molecules like PROTACs and antibody-drug conjugates (ADCs). The linker's length, composition, and flexibility can significantly impact the efficacy, selectivity, and physicochemical properties of the final product.[3][4] Below is a comparison of this compound with other common linker types.
Table 1: Comparison of Common Linker Types in PROTACs [5][6]
| Linker Type | Key Features | Advantages | Disadvantages | Typical Purity |
| This compound | Flexible, hydrophilic PEG chain with a stable amide bond and a terminal thiol. | Good water solubility, enhances cell permeability in some cases, stable amide linkage.[7] | Can be metabolically less stable than alkyl linkers, potentially more challenging synthesis.[8] | ≥95% |
| Alkyl Linkers | Simple hydrocarbon chains. | Synthetically straightforward, chemically stable, can be systematically varied in length. | Generally hydrophobic, which can limit aqueous solubility and may lead to non-specific binding. | ≥95% |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings). | Can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. | Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal. | ≥97% |
Table 2: Representative Performance Data of PROTACs with Different Linkers [3][5]
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether (< 12 atoms) | No degradation | - |
| TBK1 | PEG | Effective degradation | - |
| BRD4 | Flexible (PEG) | 54 | Exhibited degradation |
| BRD4 | Rigid (Disubstituted Alkane) | More potent than flexible linker | - |
| CRBN | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols for Quality Assessment
To ensure the quality of a commercial batch of this compound, a series of analytical tests should be performed. The following protocols outline the key experimental procedures for purity and quality assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity
NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Expected Signals:
-
A singlet around 3.38 ppm corresponding to the methoxy (B1213986) (CH₃O-) protons.
-
A complex multiplet between 3.50 and 3.70 ppm corresponding to the ethylene (B1197577) glycol (-OCH₂CH₂O-) protons of the PEG chain.
-
A triplet around 1.3 ppm corresponding to the thiol (-SH) proton. The chemical shift of the thiol proton can be variable and may exchange with residual water in the solvent.
-
Multiplets corresponding to the C10 alkyl chain protons.
-
A multiplet corresponding to the amide (-NH-) proton.
-
-
Purity Assessment: Integrate the peaks corresponding to the desired molecule and compare them to the integrals of any impurity peaks. The presence of unexpected signals may indicate residual solvents, starting materials, or byproducts from the synthesis.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework of the molecule.
-
Expected Signals: Verify the presence of signals corresponding to the methoxy carbon, the PEG backbone carbons, the alkyl chain carbons, and the carbonyl carbon of the amide group.
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a highly sensitive technique for separating and quantifying the components in a sample, making it ideal for determining the purity of this compound.[]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, and preferably a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) for better detection of PEG compounds which lack a strong UV chromophore.[10] A mass spectrometer (MS) detector can provide mass information for peak identification.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing a small amount of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or a mixture of water and ACN) at a known concentration (e.g., 1 mg/mL).
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate the main compound from any impurities.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the this compound.
Experimental Protocol:
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique (e.g., acetonitrile/water for ESI).
-
Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Verification: The observed molecular weight should correspond to the calculated molecular weight of this compound (C₂₇H₅₅NO₉S, MW: 569.79 g/mol ).
-
Thiol Quantification using Ellman's Test
Ellman's test is a colorimetric assay used to quantify the concentration of free thiol groups in a sample.
Experimental Protocol:
-
Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the reaction buffer.
-
Thiol Standard: A solution of known concentration of a thiol-containing compound (e.g., L-cysteine) to generate a standard curve.
-
-
Procedure:
-
Prepare a standard curve using serial dilutions of the thiol standard.
-
Prepare the this compound sample at a known concentration in the reaction buffer.
-
To each standard and sample solution in a 96-well plate or cuvette, add the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the thiol concentration of the sample from the standard curve. This will confirm the presence and accessibility of the reactive thiol group.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for assessing the purity and quality of this compound.
Caption: Workflow for the comprehensive quality assessment of this compound.
Caption: Experimental workflow for the quantification of thiol groups using Ellman's Test.
By following these guidelines and experimental protocols, researchers can confidently assess the purity and quality of their commercial this compound, ensuring the integrity and success of their downstream applications in drug discovery and materials science.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of m-PEG8-amide-C10-Thiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for m-PEG8-amide-C10-Thiol, a PEG-based PROTAC linker.
This substance is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Protocol
-
Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. It is crucial to avoid release to the environment[1].
-
Collect and Store Waste:
-
Carefully collect all waste material, including any residual product and contaminated items (e.g., pipette tips, weighing paper, gloves), into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., "Harmful," "Environmentally Hazardous").
-
-
Consult Institutional Guidelines:
-
Refer to your institution's specific hazardous waste management guidelines and protocols. Your Environmental Health and Safety (EHS) department will provide detailed instructions on waste pickup and disposal procedures.
-
-
Professional Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant[1]. This must be handled by a licensed hazardous waste management company.
-
Quantitative Data
The available safety data sheet does not specify quantitative limits for disposal. The primary directive is to treat all quantities as hazardous waste and to prevent any release into the environment.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is based on the provided safety data sheet. Always consult your institution's specific EHS guidelines and the most current safety data sheet for the product in use.
References
Essential Safety and Operational Guide for Handling m-PEG8-amide-C10-Thiol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for the use of m-PEG8-amide-C10-Thiol, a PROTAC linker utilized in the synthesis of proteolysis-targeting chimeras. Adherence to these guidelines is critical for laboratory safety and experimental success.
Chemical Profile:
-
Product Name: this compound
-
Synonyms: Thiol-C10-amide-PEG8
-
Formula: C28H57NO9S[1]
-
Molecular Weight: 583.82 g/mol [1]
Hazard Identification: Based on available Safety Data Sheets (SDS) for this compound and similar PEGylated thiol compounds, the primary hazards include:
-
Harmful if swallowed.[1]
-
May cause skin and eye irritation.[2]
-
May cause respiratory tract irritation.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Inspect gloves for integrity before each use and remove them immediately after contact with the chemical.[3][4][5] |
| Eye Protection | Safety goggles with side-shields | To protect against chemical splashes.[5][6][7] |
| Face Protection | Face shield | Recommended in addition to goggles when there is a significant risk of splashing.[5][7][8] |
| Body Protection | Laboratory coat | To protect skin and clothing from splashes and spills.[3][7] |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects.[4][8] |
Experimental Protocol: Safe Handling and Disposal
Storage and Preparation:
-
Storage: Upon receipt, store this compound at -20°C in a tightly sealed container, protected from light and moisture.[2][9] It is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen).[9]
-
Preparation: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[10] To facilitate easier handling, consider preparing a stock solution in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[10]
-
Work Area: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to control vapor exposure.[4]
Handling Procedure:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.
-
Dispensing: Use appropriate tools (e.g., spatula, pipette) for transferring the compound. Avoid creating dust or aerosols.
-
Containment: Keep the container tightly sealed when not in use.[2][3]
-
Avoid Contamination: Use dedicated equipment or thoroughly clean equipment after use to prevent cross-contamination.
Disposal Plan:
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3] The label should explicitly state that it contains thiol-containing waste.
-
Solid Waste: Contaminated solid items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[3]
-
Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[1]
Emergency First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[1][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6]
Caption: Workflow for safe handling of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. westlab.com [westlab.com]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. broadpharm.com [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
